molecular formula C5H5BrN2 B1278442 2-Bromo-4-methylpyrimidine CAS No. 130645-48-6

2-Bromo-4-methylpyrimidine

Cat. No.: B1278442
CAS No.: 130645-48-6
M. Wt: 173.01 g/mol
InChI Key: UZIJEBOLOXOVFY-UHFFFAOYSA-N
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Description

2-Bromo-4-methylpyrimidine is a useful research compound. Its molecular formula is C5H5BrN2 and its molecular weight is 173.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c1-4-2-3-7-5(6)8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIJEBOLOXOVFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449166
Record name 2-Bromo-4-methylpyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130645-48-6
Record name 2-Bromo-4-methylpyrimidine
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Record name 2-Bromo-4-methylpyrimidine
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Foundational & Exploratory

2-Bromo-4-methylpyrimidine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-4-methylpyrimidine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted pyrimidine that serves as a key intermediate in the synthesis of complex organic molecules. Its structural features, particularly the reactive bromo-substituent on the electron-deficient pyrimidine ring, make it a valuable building block in medicinal chemistry and drug discovery. The bromine atom at the C2 position is amenable to a variety of palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions, providing a versatile handle for the introduction of molecular diversity. This guide provides a comprehensive overview of its chemical and physical properties, structural information, predicted spectroscopic data, and detailed experimental protocols for its synthesis and subsequent reactions.

Chemical Identity and Properties

This section summarizes the key identifiers and physicochemical properties of this compound. The quantitative data is presented in tabular format for clarity and ease of comparison.

Identifiers and Structure

The fundamental structural and registration information for this compound is crucial for its unambiguous identification.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 130645-48-6[1][2][3]
Molecular Formula C₅H₅BrN₂[1][2]
Molecular Weight 173.01 g/mol [1][2][3]
Canonical SMILES CC1=NC(=NC=C1)Br[1]
InChI InChI=1S/C5H5BrN2/c1-4-2-3-7-5(6)8-4/h2-3H,1H3[1]
InChIKey UZIJEBOLOXOVFY-UHFFFAOYSA-N[1]
Physicochemical Properties

Physical and chemical properties are essential for handling, storage, and reaction setup. Note that experimental data for this specific compound is limited; some values are computed.

PropertyValue
Appearance Solid (predicted)
Melting Point Data not readily available
Boiling Point Data not readily available
Topological Polar Surface Area 25.8 Ų (Computed)[1]
Exact Mass 171.96361 Da (Computed)[1]

Spectroscopic Data (Predicted)

Due to the limited availability of public experimental spectra for this compound, this section provides predicted data based on established spectroscopic principles and analysis of its chemical structure. This data should be confirmed by experimental analysis.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals: two for the aromatic protons on the pyrimidine ring and one for the methyl group protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-6~8.4 - 8.6Doublet (d)~5.0
H-5~7.0 - 7.2Doublet (d)~5.0
-CH₃~2.5 - 2.7Singlet (s)N/A
Predicted ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is predicted to display four signals corresponding to the four unique carbon environments in the molecule. The carbon attached to the bromine atom (C-2) is expected to be significantly downfield.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~160 - 162
C-4~168 - 170
C-6~155 - 157
C-5~118 - 120
-CH₃~23 - 25
Predicted Mass Spectrometry (Electron Ionization)

The mass spectrum will be characterized by the molecular ion peak and key fragment ions. A critical feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.

Ionm/z (relative abundance)Description
[M]⁺172/174 (1:1)Molecular Ion
[M-Br]⁺93Loss of Bromine radical
[M-HCN]⁺145/147 (1:1)Loss of neutral Hydrogen Cyanide

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a representative cross-coupling reaction, illustrating its utility as a synthetic intermediate.

Synthesis of this compound via Sandmeyer-Type Reaction

This protocol describes a plausible and widely used method for the synthesis of 2-halopyrimidines from their corresponding 2-aminopyrimidine precursors.

Objective: To synthesize this compound from 2-Amino-4-methylpyrimidine.

Materials & Equipment:

  • 2-Amino-4-methylpyrimidine

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Ice

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Rotary evaporator

Procedure:

  • Preparation: In a suitable three-neck round-bottom flask, dissolve 2-amino-4-methylpyrimidine (1.0 eq) in 48% hydrobromic acid. Cool the mixture to between -5 °C and 0 °C using an ice-salt bath with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (1.1-1.5 eq) in water. Add this solution dropwise to the reaction mixture, ensuring the temperature is maintained below 0 °C.

  • Reaction: After the addition is complete, stir the mixture for an additional 30-60 minutes at 0 °C. The formation of the diazonium salt intermediate occurs during this step.

  • Bromination: Slowly warm the reaction mixture to room temperature, then heat to 50-60 °C until nitrogen evolution ceases. This step drives the displacement of the diazonium group with bromide.

  • Work-up: Cool the mixture to room temperature and carefully neutralize by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~8.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography or distillation under reduced pressure.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol illustrates the use of this compound as a substrate in a palladium-catalyzed Suzuki-Miyaura reaction to form a C-C bond, a cornerstone transformation in drug development.

Objective: To synthesize 2-Aryl-4-methylpyrimidine using this compound and an arylboronic acid.

Materials & Equipment:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid, 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., Toluene/Water 4:1 or Dioxane)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Inert gas (Argon or Nitrogen)

  • Standard work-up and purification equipment

Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (0.05 eq) to the flask.

  • Solvent Addition: Add the degassed solvent mixture.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 2-Aryl-4-methylpyrimidine product.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes and relationships involving this compound.

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Final Product start 2-Amino-4-methylpyrimidine intermediate Diazonium Salt Intermediate start->intermediate Diazotization reagent1 1. HBr, NaNO₂, 0 °C reagent2 2. Heat product This compound intermediate->product Bromination G cluster_couplings Palladium-Catalyzed Cross-Coupling Reactions cluster_products Resulting Scaffolds reagent This compound suzuki Suzuki-Miyaura (with R-B(OH)₂) reagent->suzuki stille Stille (with R-SnBu₃) reagent->stille sonogashira Sonogashira (with Terminal Alkyne) reagent->sonogashira buchwald Buchwald-Hartwig (with R-NH₂) reagent->buchwald product_cc C-C Bond Formation (Biaryls, Alkylated Pyrimidines) suzuki->product_cc stille->product_cc product_calkyne C-C(sp) Bond Formation (Alkynylpyrimidines) sonogashira->product_calkyne product_cn C-N Bond Formation (Aminopyrimidines) buchwald->product_cn G cluster_analysis Analytical Workflow cluster_separation Separation cluster_structure Structure Elucidation start Crude Product Mixture gcms GC-MS start->gcms Identifies MW & separates impurities lcms LC-MS start->lcms Alternative separation & MW ID nmr ¹H and ¹³C NMR start->nmr Confirms chemical structure ir FT-IR start->ir Identifies functional groups final Purity & Structural Confirmation gcms->final lcms->final nmr->final ir->final

References

2-Bromo-4-methylpyrimidine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-methylpyrimidine, a key building block in medicinal chemistry and organic synthesis. The document details its chemical properties, reactivity, and applications in the synthesis of potentially bioactive molecules. Experimental protocols for common cross-coupling reactions are provided, along with visualizations of synthetic pathways and workflows.

Core Chemical Properties

This compound is a halogenated pyrimidine derivative that serves as a versatile intermediate in the synthesis of a wide range of functionalized heterocyclic compounds.[1] Its chemical structure, featuring a reactive bromine atom at the 2-position, makes it an ideal substrate for various transition metal-catalyzed cross-coupling reactions.

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 130645-48-6[2][3][4][5]
Molecular Formula C₅H₅BrN₂[2][3][4][5]
Molecular Weight 173.01 g/mol [2][3][4][5][6][7]
IUPAC Name This compound[4][7]
Canonical SMILES CC1=NC(=NC=C1)Br[4]
InChIKey UZIJEBOLOXOVFY-UHFFFAOYSA-N[4][7]

Synthetic Utility and Reactivity

The pyrimidine ring is a core structure in numerous biologically active compounds, including a variety of approved drugs.[8][9] The presence of a bromine atom on the pyrimidine scaffold of this compound provides a reactive handle for the introduction of molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. This makes it a valuable starting material in drug discovery programs.[1]

The most common and powerful applications of this compound in synthesis are the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These reactions allow for the efficient formation of new carbon-carbon and carbon-nitrogen bonds, respectively.

cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination 2_Bromo_4_methylpyrimidine This compound Suzuki_Node R-B(OH)₂ (Boronic Acid) 2_Bromo_4_methylpyrimidine->Suzuki_Node Buchwald_Node R₂NH (Amine) 2_Bromo_4_methylpyrimidine->Buchwald_Node Suzuki_Product 2-Aryl-4-methylpyrimidine (C-C Bond Formation) Suzuki_Node->Suzuki_Product Pd Catalyst, Base Buchwald_Product 2-Amino-4-methylpyrimidine (C-N Bond Formation) Buchwald_Node->Buchwald_Product Pd Catalyst, Base

Synthetic utility of this compound.

Experimental Protocols

The following sections provide generalized experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound as a substrate. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The reaction involves the coupling of an organoboron compound with a halide, catalyzed by a palladium complex.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

G start Start setup Combine Reactants: This compound, Boronic Acid, Base, Pd Catalyst start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert add_solvent Add Degassed Solvent inert->add_solvent heat Heat Reaction Mixture (80-120 °C) add_solvent->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor monitor->heat Incomplete workup Cool, Dilute, and Wash monitor->workup Complete purify Dry and Purify (Column Chromatography) workup->purify end End purify->end

Experimental workflow for Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] It is a highly versatile method for synthesizing arylamines from aryl halides.[10][11]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, SPhos; 1.5-10 mol%)

  • Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄; 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): To an oven-dried Schlenk flask or sealed tube, add the palladium precursor, the phosphine ligand, and the base. Seal the vessel, evacuate and backfill with an inert gas three times. Add anhydrous solvent and stir the mixture at room temperature for 10-15 minutes.

  • Reactant Addition: Add this compound and the amine to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G start Start preform Catalyst Pre-formation: Pd Precursor, Ligand, Base in Solvent start->preform add_reactants Add this compound and Amine preform->add_reactants heat Heat Reaction Mixture (80-110 °C) add_reactants->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor monitor->heat Incomplete workup Cool, Dilute, and Wash monitor->workup Complete purify Dry and Purify (Column Chromatography) workup->purify end End purify->end

Experimental workflow for Buchwald-Hartwig amination.

Applications in Drug Discovery and Medicinal Chemistry

While this compound is not typically an active pharmaceutical ingredient itself, it is a critical intermediate for the synthesis of compounds with a wide range of biological activities. The pyrimidine core is present in many FDA-approved drugs for various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.

Derivatives synthesized from this compound and related scaffolds have been investigated for their potential as:

  • Anticancer Agents: The pyrimidine scaffold is a common feature in kinase inhibitors and other anticancer drugs.

  • Antimicrobial Agents: Pyrimidine derivatives have shown efficacy against various bacterial and fungal pathogens.[8]

The versatility of this compound allows for the generation of large libraries of compounds for high-throughput screening, facilitating the discovery of new drug candidates.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its reactivity in palladium-catalyzed cross-coupling reactions provides a reliable and efficient means to construct complex molecules with potential therapeutic applications. The experimental protocols and synthetic strategies outlined in this guide are intended to support researchers and scientists in the fields of drug discovery and development in their efforts to synthesize novel and impactful chemical entities.

References

Spectroscopic Profile of 2-Bromo-4-methylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4-methylpyrimidine (CAS No: 130645-48-6), a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of publicly accessible experimental spectra for this specific molecule, this document focuses on predicted data derived from established spectroscopic principles, alongside detailed, representative experimental protocols for acquiring such data.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₅H₅BrN₂

  • Molecular Weight: 173.01 g/mol

  • Structure:

    • SMILES: Cc1ccnc(Br)n1

    • InChI: InChI=1S/C5H5BrN2/c1-4-2-3-7-5(6)8-4/h2-3H,1H3

Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. These values are based on computational models and analysis of similar structures. Experimental verification is recommended for precise characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-6~8.3 - 8.5Doublet (d)~5.0
H-5~6.9 - 7.1Doublet (d)~5.0
-CH₃~2.4 - 2.6Singlet (s)N/A

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~158 - 162
C-4~165 - 169
C-6~155 - 159
C-5~118 - 122
-CH₃~23 - 26
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Predicted FT-IR Data (Neat)

Vibrational ModePredicted Wavenumber (cm⁻¹)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic, -CH₃)2850 - 3000
C=N and C=C stretch (pyrimidine ring)1550 - 1620
C-H bend (aliphatic, -CH₃)1430 - 1470
Ring vibrations1300 - 1500
C-Br stretch600 - 800
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of a bromine atom will result in a characteristic M+2 isotopic pattern.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

IonPredicted m/zDescription & Expected Relative Intensity
[M]⁺172Molecular ion containing the ⁷⁹Br isotope.
[M+2]⁺174Molecular ion containing the ⁸¹Br isotope. Expected intensity is ~98% of the M⁺ peak.
[M-Br]⁺93Fragment resulting from the loss of the bromine atom.
[M-HCN]⁺145/147Fragment from the loss of a neutral hydrogen cyanide molecule, showing the Br isotope pattern.
[M-CH₃]⁺157/159Fragment from the loss of the methyl group, showing the Br isotope pattern.

Experimental Protocols

The following are detailed, representative protocols for the acquisition of spectroscopic data for a sample like this compound.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework.

Materials & Equipment:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-quality 5 mm NMR tube and cap

  • Pipette or syringe

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Ensure the sample is fully dissolved. If necessary, use gentle vortexing.

  • Transfer the solution into a clean NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak (for CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials & Equipment:

  • This compound sample

  • Fourier-Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Spatula and cleaning solvents (e.g., isopropanol).

Procedure:

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.

  • Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal using the pressure clamp.

  • Data Acquisition: Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials & Equipment:

  • This compound sample

  • High-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Autosampler vial with cap

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample by dissolving a small amount (~1 mg) of this compound in a volatile organic solvent (1 mL) in a clean vial.

  • Instrument Setup:

    • Set the GC oven temperature program (e.g., start at 50°C, ramp to 250°C).

    • Set the MS to scan a suitable mass range (e.g., m/z 40-300).

    • Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

  • Data Processing:

    • Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.

    • Extract the mass spectrum for that specific peak.

    • Identify the molecular ion peak and the characteristic M+2 peak for bromine.

    • Analyze the major fragment ions to propose fragmentation pathways.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Direct Application (ATR) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR_Spec IR_Spec FT-IR Spectrometer Prep_IR->IR_Spec MS_Spec GC-MS System Prep_MS->MS_Spec NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Spec->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Spec->MS_Data Structure_Elucidation Structure Confirmation & Purity Assessment NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-methylpyrimidine from 2-amino-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-4-methylpyrimidine from 2-amino-4-methylpyrimidine, a crucial transformation for the generation of versatile intermediates in pharmaceutical and agrochemical research. The primary synthetic route proceeds via a Sandmeyer-type reaction, which involves the diazotization of the primary amino group followed by displacement with a bromide ion.

Reaction Principle: The Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the conversion of aromatic amines to aryl halides.[1] The reaction proceeds in two main stages:

  • Diazotization: The primary aromatic amine, in this case, 2-amino-4-methylpyrimidine, is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid such as hydrobromic acid (HBr). This reaction, carried out at low temperatures (typically 0-5 °C) to ensure the stability of the resulting diazonium salt, converts the amino group into a highly reactive diazonium group (-N₂⁺).

  • Bromination: The intermediate diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. The copper(I) species facilitates the displacement of the diazonium group by a bromide ion, leading to the formation of the desired this compound and the evolution of nitrogen gas.

Experimental Protocol

While a specific detailed protocol for the synthesis of this compound from 2-amino-4-methylpyrimidine is not widely available in the public domain, a general procedure based on the Sandmeyer reaction of related heterocyclic amines can be adapted. The following protocol is a representative procedure that should be optimized for the specific substrate.

Materials and Reagents:

  • 2-amino-4-methylpyrimidine

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-4-methylpyrimidine in an excess of 48% hydrobromic acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite in water.

    • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature is maintained below 5 °C. The addition should be controlled to prevent excessive foaming and a rise in temperature.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Bromination (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Cool this solution in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with continuous stirring. The rate of addition should be controlled to manage the evolution of nitrogen gas.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with diethyl ether or another suitable organic solvent (e.g., ethyl acetate) multiple times.

    • Combine the organic extracts and wash them with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data

The following table summarizes the key physical and chemical properties of the starting material and the final product. Yields for Sandmeyer reactions of heterocyclic amines can vary widely depending on the substrate and reaction conditions, but are often in the range of 60-80%.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
2-amino-4-methylpyrimidineC₅H₇N₃109.13White to off-white crystalline solid
This compoundC₅H₅BrN₂173.01Colorless to pale yellow liquid or solid

Characterization Data (Predicted)

Due to the limited availability of experimental spectroscopic data for this compound, the following are predicted values based on the structure.

¹H NMR (Proton Nuclear Magnetic Resonance):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5d1HH6
~7.1d1HH5
~2.5s3H-CH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Chemical Shift (δ, ppm)Assignment
~162C4
~159C2
~158C6
~120C5
~24-CH₃

Mass Spectrometry (MS):

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 172 and a characteristic M+2 peak at m/z 174 of similar intensity, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Visualizations

Reaction Pathway

Reaction_Pathway Reaction Pathway for the Synthesis of this compound A 2-amino-4-methylpyrimidine B 4-methylpyrimidine-2-diazonium bromide A->B NaNO₂, HBr 0-5 °C C This compound B->C CuBr

Caption: Sandmeyer reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow cluster_diazotization Diazotization cluster_bromination Bromination cluster_workup Work-up and Purification A Dissolve 2-amino-4-methylpyrimidine in HBr B Cool to 0-5 °C A->B C Add NaNO₂ solution dropwise B->C D Stir for 30 min C->D E Add diazonium salt solution to CuBr solution D->E F Warm to room temperature and then heat E->F G Neutralize with NaHCO₃ F->G H Extract with organic solvent G->H I Dry and concentrate H->I J Purify by distillation or chromatography I->J

References

The Versatile Scaffold: An In-depth Technical Guide to the Applications of 2-Bromopyrimidine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. Among the various functionalized pyrimidines, 2-bromopyrimidine derivatives serve as highly versatile and valuable building blocks for the synthesis of novel bioactive molecules. The bromine atom at the 2-position provides a reactive handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These reactions enable the strategic introduction of diverse substituents at the 2-position, facilitating the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

This technical guide provides a comprehensive overview of the applications of 2-bromopyrimidine derivatives in medicinal chemistry, with a primary focus on their utility in the development of kinase inhibitors and anticancer agents. While specific data on 2-bromo-4-methylpyrimidine is limited in the current literature, this document will focus on closely related 2-bromopyrimidine and 2,4-disubstituted pyrimidine analogs to illustrate the synthetic utility and biological potential of this important class of compounds. Detailed experimental protocols for key synthetic transformations and quantitative data on the biological activity of representative compounds are presented to provide a practical resource for researchers in the field.

The 2-Bromopyrimidine Scaffold: A Gateway to Chemical Diversity

The 2-bromopyrimidine moiety is a privileged starting material in drug discovery due to the reactivity of the C2-bromine atom. This reactivity allows for its displacement by a variety of nucleophiles and its participation in transition metal-catalyzed cross-coupling reactions, making it an ideal precursor for generating libraries of substituted pyrimidines.

Key Synthetic Transformations

The two primary synthetic routes leveraging the 2-bromopyrimidine core are:

  • Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a widely employed method for forming carbon-carbon bonds by reacting the 2-bromopyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is instrumental in synthesizing 2-aryl- and 2-heteroarylpyrimidine derivatives.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the bromide by various nucleophiles, such as amines, alcohols, and thiols. This is a common strategy for introducing amino, alkoxy, and thioether substituents at the 2-position, which are often crucial for biological activity.

The following diagram illustrates a general workflow for the derivatization of a 2-bromopyrimidine scaffold.

G start 2-Bromopyrimidine Derivative suzuki Suzuki-Miyaura Coupling (with R-B(OH)2, Pd catalyst, Base) start->suzuki snar Nucleophilic Aromatic Substitution (SNAr) (with R-NH2, R-OH, or R-SH) start->snar product_suzuki 2-Aryl/Heteroaryl-pyrimidine suzuki->product_suzuki product_snar 2-Amino/Alkoxy/Thio-pyrimidine snar->product_snar bioactivity Biological Activity Screening (e.g., Kinase Assays, Cytotoxicity Assays) product_suzuki->bioactivity product_snar->bioactivity

General synthetic derivatization workflow for 2-bromopyrimidines.

Applications in Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology, due to their central role in cell signaling and proliferation. The pyrimidine scaffold is a well-established "hinge-binding" motif found in many approved kinase inhibitors, as it mimics the adenine core of ATP. 2-Bromopyrimidine derivatives are frequently used as starting materials to synthesize potent and selective kinase inhibitors.

The general strategy involves an SNAr reaction to introduce an amine at the 2-position, which often forms crucial hydrogen bonds with the kinase hinge region. Subsequent functionalization at other positions on the pyrimidine ring, often via cross-coupling reactions, allows for the exploration of other pockets within the ATP-binding site to enhance potency and selectivity.

Targeting Tyrosine Kinases in Cancer

Several classes of tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are validated targets for anticancer therapies.[1][2] Pyrrolo[2,3-d]pyrimidines, which can be synthesized from pyrimidine precursors, are a notable class of EGFR and VEGFR inhibitors.[1][2] The structure-activity relationship (SAR) of these compounds often reveals the importance of specific substitutions on the pyrimidine core for achieving high potency.

The following diagram depicts a simplified representation of a generic tyrosine kinase signaling pathway and its inhibition.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Activates ATP ATP ATP->RTK Phosphorylates Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->RTK Blocks ATP Binding Proliferation Gene Transcription (Cell Proliferation, Angiogenesis, Survival) Downstream->Proliferation Regulates Ligand Growth Factor Ligand->RTK Binds

Inhibition of a receptor tyrosine kinase signaling pathway.
Quantitative Data on Pyrimidine-Based Kinase Inhibitors

The following table summarizes the biological activity of representative 2,4-disubstituted pyrimidine derivatives as kinase inhibitors. It is important to note that these compounds are not all directly synthesized from this compound but illustrate the therapeutic potential of the 2,4-disubstituted pyrimidine scaffold accessible from 2-bromopyrimidine precursors.

Compound ClassTarget KinaseIC50 (nM)Cancer Cell LineReference
Pyrido[2,3-d]pyrimidineEGFR5.9 - 6.9 µMHCT-116, PC-3[3]
ThienopyrimidineVEGFR-2Potent InhibitionN/A[4]
2-Anilino-4-aryl-pyrimidinePAK1Potent InhibitionColon Cancer Lines[5]
Oxazolo[5,4-d]pyrimidineVEGFR-258.4 µM (CC50)HT29[6]

Applications as Anticancer Agents

Beyond specific kinase inhibition, 2,4-disubstituted pyrimidine derivatives have demonstrated broad cytotoxic activity against various cancer cell lines.[7][8] The mechanism of action for these compounds can be diverse, including the inhibition of other critical enzymes, disruption of the cell cycle, and induction of apoptosis.

Cytotoxic Activity of Substituted Pyrimidines

The antiproliferative activity of pyrimidine derivatives is often evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines. The table below presents representative data for various 2,4-disubstituted pyrimidine compounds.

Compound TypeCancer Cell LineIC50 (µM)Reference
2,4-Disubstituted pyrimidineVarious14 - 38[7]
4-Oxobenzopyrano[2,3-d]pyrimidineP3880.3 - 0.64[8]
Thiazolo[4,5-d]pyrimidineMelanoma (C32)24.4[9]
Thiazolo[4,5-d]pyrimidineBreast (MCF-7)>100[9]

Detailed Experimental Protocols

The following sections provide detailed, generalized protocols for key synthetic transformations involving 2-bromopyrimidine derivatives. These protocols are intended as a starting point and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of a 2-Bromopyrimidine

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of a 2-bromopyrimidine with an arylboronic acid.

Materials:

  • 2-Bromopyrimidine derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, 2-5 mol%)

  • Base (e.g., K2CO3, Na2CO3, K3PO4, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 2-bromopyrimidine derivative (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), and palladium catalyst (3 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol outlines a general procedure for the reaction of a 2-bromopyrimidine with a primary or secondary amine.

Materials:

  • 2-Bromopyrimidine derivative (1.0 equiv)

  • Amine (1.1-2.0 equiv)

  • Base (optional, e.g., DIPEA, K2CO3, 1.5-2.5 equiv)

  • Solvent (e.g., isopropanol, DMSO, DMF, NMP)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the 2-bromopyrimidine derivative (1.0 equiv) in the chosen solvent.

  • Add the amine (1.1 equiv) and, if necessary, a base (e.g., DIPEA, 1.5 equiv).

  • Stir the reaction mixture at room temperature or heat to 60-120 °C. The reaction temperature and time will depend on the reactivity of the substrates.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography.

Conclusion and Future Outlook

2-Bromopyrimidine derivatives are undeniably valuable and versatile intermediates in medicinal chemistry. Their utility in the synthesis of kinase inhibitors and other anticancer agents is well-established, providing a robust platform for the development of novel therapeutics. The ability to perform selective and high-yielding transformations at the 2-position allows for the fine-tuning of pharmacological properties and the exploration of vast chemical space.

While the specific applications of this compound are not extensively documented, the principles and methodologies outlined in this guide for analogous 2-bromopyrimidine scaffolds provide a strong foundation for future research. The continued development of novel cross-coupling and substitution methodologies will undoubtedly expand the synthetic toolbox for derivatizing the pyrimidine core. As our understanding of the molecular drivers of disease deepens, the strategic use of scaffolds like 2-bromopyrimidine will remain a critical component in the design and synthesis of the next generation of targeted therapies.

References

An In-depth Technical Guide to the Key Intermediates in the Synthesis of 2-Bromo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthetic pathway for 2-Bromo-4-methylpyrimidine, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. The strategic importance of this compound lies in the reactivity of the bromine substituent at the 2-position of the pyrimidine ring, which allows for the facile introduction of various functional groups through cross-coupling reactions and nucleophilic substitutions. This document outlines the key intermediates, provides detailed experimental protocols, summarizes quantitative data, and presents visual diagrams of the synthetic pathway and experimental workflow.

Primary Synthetic Pathway: A Two-Step Approach

A robust and accessible synthetic route to this compound involves a two-step process. The first step is the synthesis of the key intermediate, 2-chloro-4-methylpyrimidine, followed by a halogen exchange reaction to yield the final product. This pathway is advantageous due to the commercial availability of the starting materials and the generally high efficiency of the transformations.

The key intermediates in this synthetic sequence are:

  • 2,6-dichloro-4-methylpyrimidine: The starting material for the synthesis of the chloro-intermediate.

  • 2-chloro-4-methylpyrimidine: A crucial intermediate that is subsequently converted to the desired bromo-derivative.

The overall transformation can be visualized as follows:

G A 2,6-dichloro-4-methylpyrimidine B 2-chloro-4-methylpyrimidine (Key Intermediate) A->B  Dechlorination C This compound B->C  Halogen Exchange G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Combine 2,6-dichloro-4-methylpyrimidine, EtOH, and water in a flask. B Add Zinc powder and Iodine. A->B C Heat to reflux (70°C) for 4 hours. B->C D Cool to room temperature and filter. C->D E Concentrate filtrate to remove EtOH. D->E F Extract with Dichloromethane (DCM). E->F G Dry organic layers with MgSO4, filter, and concentrate. F->G H Purify by silica gel column chromatography. G->H G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Stir 2-chloro-4-methylpyrimidine in 30% HBr in glacial acetic acid. B Stir at 30°C for 90 minutes. A->B C Heat to reflux for 15 minutes. B->C D Pour reaction mixture onto ice. C->D E Extract with diethyl ether. D->E F Wash organic phase with Na2CO3(aq) and then water. E->F G Dry organic layer over Na2SO4. F->G H Evaporate solvent to obtain product. G->H

An In-depth Technical Guide to 2-Bromo-4-methylpyrimidine: Synonyms, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-methylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates available information on its nomenclature, physicochemical properties, and the biological activities of structurally related compounds. While specific experimental protocols for the synthesis and reactions of this compound are not extensively detailed in publicly available literature, this guide furnishes a generalized synthetic approach based on established pyrimidine chemistry.

Nomenclature and Identification

This compound is a substituted pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The systematic naming and various identifiers for this compound are crucial for accurate database searches and procurement.

Table 1: Synonyms and Alternative Names for this compound [1]

TypeIdentifier
IUPAC Name This compound
CAS Number 130645-48-6
PubChem CID 10942928
EC Number 694-410-2
DSSTox Substance ID DTXSID90449166
Depositor-Supplied Synonyms Pyrimidine, 2-bromo-4-methyl-
2-bromo-4-methyl-pyrimidine
2-bromo-4-methyl pyrimidine
MFCD04037883
SCHEMBL366280
AKOS005255148

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, storage, and application in chemical reactions. The data presented below is primarily based on computed properties from reputable chemical databases.

Table 2: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₅H₅BrN₂
Molecular Weight 173.01 g/mol
Appearance Predicted to be a solid or liquid
XLogP3 1.6
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 0
Exact Mass 171.96361 g/mol
Monoisotopic Mass 171.96361 g/mol
Topological Polar Surface Area 25.8 Ų
Heavy Atom Count 8
Complexity 76.8

Synthesis and Reactivity

One common approach to pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine. For this compound, this could potentially involve the reaction of a brominated amidine with a four-carbon component that provides the methyl-substituted backbone.

Alternatively, functional group interconversion on a pre-existing 4-methylpyrimidine ring is a viable strategy. For instance, the conversion of a 2-hydroxypyrimidine or a 2-aminopyrimidine to the corresponding 2-bromo derivative is a common transformation in heterocyclic chemistry. The Sandmeyer reaction, for example, is a well-established method for converting an amino group to a bromo group via a diazonium salt intermediate.

The reactivity of this compound is expected to be characteristic of a halopyrimidine. The bromine atom at the 2-position, being adjacent to the ring nitrogens, is activated towards nucleophilic aromatic substitution. This makes it a valuable precursor for the introduction of various functional groups (e.g., amines, alcohols, thiols) at this position. Furthermore, the bromo substituent serves as a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds.

Biological Activity of Related Bromo-Pyrimidine Derivatives

Although specific biological data for this compound is scarce, the broader class of bromo-pyrimidine derivatives has been investigated for various therapeutic applications. These studies provide valuable insights into the potential biological relevance of this scaffold.

Anticancer and Antimicrobial Activities

A novel series of 5-bromo-pyrimidine derivatives has been synthesized and evaluated for their in vitro anticancer and antimicrobial activities. Some of these compounds exhibited excellent anticancer activity when compared to the reference drug Dasatinib. This suggests that the bromo-pyrimidine core can serve as a promising scaffold for the development of new anticancer agents.

Bone Anabolic Agents

In a study focused on developing treatments for osteoporosis, a series of pyrimidine derivatives, including N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide, were synthesized and evaluated as potential bone anabolic agents. The most efficacious compound was found to promote osteogenesis by upregulating the expression of osteogenic genes through the activation of the BMP2/SMAD1 signaling pathway. This highlights the potential of bromo-pyrimidine derivatives in regenerative medicine.

Experimental Considerations and Methodologies

Given the lack of specific experimental protocols for this compound, this section provides a generalized workflow and a representative experimental protocol for a reaction type in which this compound could be utilized as a key intermediate.

Generalized Experimental Workflow for Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. This compound would be an excellent substrate for this reaction to introduce aryl or vinyl substituents at the 2-position of the pyrimidine ring.

Suzuki_Miyaura_Workflow reagents Reagents: - this compound - Boronic acid/ester - Palladium catalyst - Base - Solvent setup Reaction Setup: - Inert atmosphere (N2 or Ar) - Dry glassware reagents->setup 1. Combine reaction Reaction: - Heating (e.g., 80-100 °C) - Stirring setup->reaction 2. Heat & Stir workup Work-up: - Quenching - Extraction - Washing reaction->workup 3. Cool & Extract purification Purification: - Column chromatography - Recrystallization workup->purification 4. Isolate Product analysis Analysis: - NMR - Mass Spectrometry - HPLC purification->analysis 5. Characterize BMP2_SMAD1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BMP2 BMP2 BMPR BMP Receptor BMP2->BMPR Binding SMAD1 SMAD1 BMPR->SMAD1 Phosphorylation pSMAD1 p-SMAD1 Complex p-SMAD1/SMAD4 Complex pSMAD1->Complex Binds SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocation Gene Osteogenic Gene Expression (e.g., RUNX2) Nucleus->Gene Upregulation

References

Navigating the Synthesis Landscape: A Technical Guide to 2-Bromo-4-methylpyrimidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block in the synthesis of novel therapeutics and agrochemicals, 2-Bromo-4-methylpyrimidine is a commercially available pyrimidine derivative prized for its utility as a versatile intermediate. This technical guide provides an in-depth overview of its commercial availability, key suppliers, and physicochemical properties. Furthermore, it outlines a representative synthetic protocol and illustrates its role in the development of more complex molecules, offering a valuable resource for researchers, chemists, and professionals in the field of drug discovery.

Commercial Availability and Key Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity requirements. The purity of the commercially available compound is typically high, often 97% or greater. Researchers can source this intermediate from a global network of distributors.

While pricing and stock levels are subject to change, a selection of notable suppliers includes:

  • Ambeed, Inc.

  • AK Scientific, Inc.

  • BLD Pharmatech Ltd.

  • Capot Chemical Co., Ltd.

  • Dayang Chem (Hangzhou) Co.,Ltd.

  • DSL Chemicals (Shanghai) Co., Ltd.

  • General Intermediates of Canada, Inc.

  • Leap Chem Co., Ltd.

  • Matrix Scientific

  • Santa Cruz Biotechnology, Inc.

  • Simagchem Corporation

  • Thermo Scientific Chemicals

  • Wanko Chemical Co., Ltd.

  • Xiamen Equation Chemical Co.,Ltd.

  • Xiamen Hisunny Chemical Co., Ltd.

Physicochemical and Safety Data at a Glance

For ease of reference, the key quantitative data for this compound is summarized in the tables below. This information is crucial for its safe handling, storage, and application in experimental design.

Table 1: Chemical and Physical Properties

PropertyValueReference(s)
CAS Number 130645-48-6[1][2][3][4][5]
Molecular Formula C₅H₅BrN₂[1]
Molecular Weight 173.01 g/mol [1][3]
Appearance Not specified
Melting Point 45-50 °C[6]
MDL Number MFCD04037883[6]

Table 2: Hazard and Safety Information

Hazard StatementDescriptionReference(s)
H302 Harmful if swallowed[3]
H315 Causes skin irritation[3]
H319 Causes serious eye irritation[3]
H335 May cause respiratory irritation[3]
Hazard Class Irritant[4][6]
Hazard Symbol Xn[4]
Risk Codes R22, R37/38, R41[4]
Safety Codes S26, S39[4]

Synthetic Pathways: A Representative Protocol

Disclaimer: This protocol is a general representation and may require optimization for the specific synthesis of this compound. Appropriate safety precautions should be taken when handling hazardous reagents such as bromine.

Reaction: Bromination of a Pyrimidine Derivative

Materials:

  • Pyrimidine hydrochloride salt

  • Inert aromatic solvent (e.g., nitrobenzene, o-dichlorobenzene)

  • Bromine (Br₂)

  • Reaction vessel equipped with a heating mantle, stirrer, condenser, and addition funnel

Procedure:

  • Suspend the pyrimidine hydrochloride salt in the inert aromatic solvent within the reaction vessel.

  • Heat the mixture to a temperature range of 125°C to 135°C with continuous stirring.

  • Once the temperature has stabilized, add bromine (Br₂) dropwise to the heated mixture over a period of 30 to 90 minutes.

  • After the addition is complete, maintain the reaction mixture at the same temperature for an additional 2 to 6 hours to ensure the reaction goes to completion.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard work-up and purification techniques, such as extraction and crystallization or chromatography.

Role in Synthesis: A Workflow Perspective

The primary utility of this compound in drug discovery and agrochemical research lies in its role as a versatile synthetic intermediate. The bromine atom at the 2-position of the pyrimidine ring provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The following diagram illustrates a generalized workflow for the utilization of this compound in a typical palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, to generate novel derivatives.

A generalized workflow for the synthetic utility of this compound.

Logical Relationship in Synthetic Design

The strategic use of this compound as a building block is a key consideration in the design of synthetic routes towards target molecules with potential biological activity. Its structure allows for selective functionalization, making it a valuable component in combinatorial chemistry and the generation of compound libraries for high-throughput screening.

The following diagram illustrates the logical relationship in leveraging this compound for the synthesis of diverse derivatives.

Logical flow for utilizing this compound in discovery chemistry.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 2-Bromo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds.[1] It is widely employed in the synthesis of biaryls, a common structural motif in pharmaceuticals, agrochemicals, and functional materials. 2-Bromo-4-methylpyrimidine is a valuable building block in medicinal chemistry, and its functionalization via Suzuki coupling allows for the synthesis of a diverse range of 2-aryl-4-methylpyrimidine derivatives. These derivatives are of significant interest in drug discovery programs.[2]

These application notes provide a detailed protocol for the Suzuki coupling of this compound with various boronic acids, a summary of representative reaction conditions and yields, and troubleshooting guidance.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organohalide with an organoboron compound in the presence of a base. The catalytic cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex.

  • Transmetalation: The organoboron compound (boronic acid), activated by the base, transfers its organic group to the palladium center. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

The nitrogen atom in the pyrimidine ring can sometimes coordinate with the palladium catalyst, which may complicate the reaction. Therefore, careful selection of the catalyst, ligand, and reaction conditions is crucial for achieving high yields.[1]

Data Presentation: Representative Reaction Conditions and Yields

The efficiency of the Suzuki coupling of this compound is influenced by the choice of catalyst, base, solvent, and the electronic properties of the boronic acid coupling partner. The following table summarizes representative yields for the coupling with various boronic acids.

Boronic Acid PartnerProductCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic Acid2-Phenyl-4-methylpyrimidinePd(dppf)Cl₂ (3-5)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)80-12012-1881*
4-Methoxyphenylboronic Acid2-(4-Methoxyphenyl)-4-methylpyrimidinePd(dppf)Cl₂ (3-5)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)80-12012-1892**
4-Chlorophenylboronic Acid2-(4-Chlorophenyl)-4-methylpyrimidinePd(dppf)Cl₂ (3-5)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)80-12012-1880
3-Thienylboronic Acid4-Methyl-2-(thiophen-3-yl)pyrimidinePd(dppf)Cl₂ (3-5)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)80-12012-1873
Phenylboronic Acid2-Phenyl-4-methylpyrimidinePd(PPh₃)₄ (5)K₃PO₄ (2.5)1,4-Dioxane/H₂O (4:1)85-95>15Moderate to Good****

Notes on Data:

  • Yield reported for the coupling of the analogous 2-Bromo-4-methylpyridine.[3] ** Yield reported for the coupling with the structurally similar 2-Bromo-4-fluoro-5-methylpyridine.[1] *** Representative yields from studies on similar aryl bromide substrates.[1] **** Conditions reported for the analogous 5-bromo-2-methylpyridin-3-amine.[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[4]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to this compound.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-4-methylpyrimidine product.[4]

Microwave-Assisted Suzuki Coupling Protocol

Microwave irradiation can significantly reduce reaction times and improve yields.[4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (2-5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Degassed 1,4-Dioxane and Water (5:1 mixture)

  • Microwave reactor vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To a microwave reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.[3]

  • Solvent Addition: Add a 5:1 mixture of degassed 1,4-dioxane and water.[3]

  • Reaction: Seal the vessel and place it in a microwave reactor. Heat the reaction mixture to 120 °C and hold for the required time (typically 15-30 minutes), with stirring.[3]

  • Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and wash with water. Dry the organic layer, concentrate, and purify the product by column chromatography as described in the general protocol.[3]

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R'-B(OR)₂ Base PdII_Diaryl R-Pd(II)L_n-R' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R-R' Product 2-Aryl-4-methylpyrimidine (R-R') RedElim->Product ArylHalide This compound (R-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (R'-B(OR)₂) BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: Combine this compound, boronic acid, catalyst, and base in a Schlenk flask. start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x). setup->inert solvent Add Degassed Solvent System (e.g., 1,4-Dioxane/H₂O). inert->solvent react Heat and Stir Reaction Mixture (80-120 °C). solvent->react monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS). react->monitor workup Aqueous Work-up: Cool, dilute with organic solvent, wash with water and brine. monitor->workup purify Purification: Dry, concentrate, and purify by column chromatography. workup->purify product Isolated 2-Aryl-4-methylpyrimidine purify->product

Caption: A general experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction integral to modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly valuable in medicinal chemistry and drug development, where the synthesis of arylamines is a frequent requirement. The 2-aminopyrimidine scaffold is a key structural motif in numerous biologically active compounds, making the efficient synthesis of its derivatives a significant area of research.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-4-methylpyrimidine. The electron-deficient nature of the pyrimidine ring can present challenges, often requiring careful optimization of the catalyst, ligand, base, and solvent system to achieve high yields. These notes are intended to serve as a practical guide for researchers to facilitate the successful synthesis of 2-amino-4-methylpyrimidine derivatives.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[1]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido intermediate.[2]

  • Reductive Elimination: The desired N-substituted 4-methylpyrimidin-2-amine product is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[2]

The selection of the ligand is critical, as bulky, electron-rich phosphine ligands are known to promote the key steps of the catalytic cycle and improve reaction outcomes.[3]

Data Presentation: A Comparative Overview of Reaction Conditions

The following table summarizes various conditions for the Buchwald-Hartwig amination of this compound and its close analog, 2-Bromo-4-methylpyridine. The data for the pyridine analog provides a strong predictive framework for optimizing the reaction of the pyrimidine substrate.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Substrate
1AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene1101275-85 (estimated)2-Bromo-4-methylpyridine
2MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene1008-1280-90 (estimated)2-Bromo-4-methylpyridine
3N-MethylanilinePd₂(dba)₃ (1)2-(Dicyclohexylphosphino)biphenyl (2)NaOtBuToluene8018952-Bromopyridine
4BenzylaminePd(OAc)₂ (2)BINAP (3)K₃PO₄Dioxane1002470-80 (estimated)2-Bromo-4-methylpyridine
5Various Aryl AminesPdCl₂(PPh₃)₂XantphosNaOtBuTolueneReflux727-824-(pyridin-3-yl)pyrimidin-2-amine

Note: Yields for 2-Bromo-4-methylpyridine are based on typical ranges observed for similar 2-bromopyridines as specific literature values for a wide array of amines with this exact substrate are not extensively documented.

Experimental Protocols

The following is a representative experimental protocol for the Buchwald-Hartwig amination of this compound with morpholine, adapted from procedures for similar substrates.[4]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (173 mg, 1.0 mmol), Pd₂(dba)₃ (13.7 mg, 0.015 mmol), and XPhos (14.3 mg, 0.03 mmol).

  • In a glovebox or under a stream of inert gas, add sodium tert-butoxide (135 mg, 1.4 mmol).

  • Seal the Schlenk tube, and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous toluene (5 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol).

  • Place the sealed Schlenk tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-(4-methylpyrimidin-2-yl)morpholine.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental procedure and the fundamental catalytic cycle.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification p1 Add this compound, Pd Catalyst, Ligand, and Base to Schlenk Tube p2 Evacuate and Backfill with Inert Gas (3x) p1->p2 p3 Add Anhydrous Solvent and Amine p2->p3 r1 Heat Reaction Mixture (e.g., 100 °C) p3->r1 r2 Stir Vigorously (8-12 h) r1->r2 r3 Monitor Progress (TLC/LC-MS) r2->r3 w1 Cool to Room Temperature r3->w1 w2 Dilute with Organic Solvent & Filter through Celite w1->w2 w3 Aqueous Wash (Water & Brine) w2->w3 w4 Dry, Filter, and Concentrate w3->w4 w5 Purify by Column Chromatography w4->w5

Caption: Experimental workflow for Buchwald-Hartwig amination.

G cluster_reactants Reactants cluster_products Products A Pd(0)L_n B Oxidative Addition Complex A->B Ar-X C Pd(II)-Amido Complex B->C HNR'R'', Base D Product (Ar-NR'R'')+Pd(0)L_n C->D Reductive Elimination Product 2-(R'R''N)-4- methylpyrimidine D->Product ArX 2-Bromo-4- methylpyrimidine ArX->B Amine R'R''NH Amine->C

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

References

Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif found in a vast array of pharmaceuticals and biologically active compounds. The functionalization of this core structure is of paramount importance in drug discovery and development. The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is instrumental in the synthesis of complex molecular architectures, allowing for the introduction of alkynyl moieties that can serve as key building blocks or pharmacophores.

These application notes provide a detailed protocol and representative data for the Sonogashira coupling of 2-Bromo-4-methylpyrimidine with various terminal alkynes. This reaction enables the synthesis of 2-alkynyl-4-methylpyrimidine derivatives, which are valuable intermediates in medicinal chemistry.

Reaction Principle

The Sonogashira coupling reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to the palladium(0) complex, followed by a transmetalation step with a copper acetylide (formed from the terminal alkyne, copper(I) salt, and a base), and concluded by reductive elimination to yield the final product and regenerate the palladium(0) catalyst.[2]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of 2-halopyridines and related heterocycles with various terminal alkynes. While specific data for this compound is limited in publicly available literature, the data presented for the closely related 2-amino-3-bromopyridine serves as a strong indicator of expected yields and substrate scope.

EntryTerminal AlkyneProductCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylacetylene2-Amino-3-(phenylethynyl)pyridinePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF100398[3]
24-Methylphenylacetylene2-Amino-3-((4-methylphenyl)ethynyl)pyridinePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF100395[3]
34-Methoxyphenylacetylene2-Amino-3-((4-methoxyphenyl)ethynyl)pyridinePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF100396[3]
44-Chlorophenylacetylene2-Amino-3-((4-chlorophenyl)ethynyl)pyridinePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF100394[3]
5Cyclopropylacetylene2-Amino-3-(cyclopropylethynyl)pyridinePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF100388[3]
61-Decyne2-Amino-3-(dec-1-yn-1-yl)pyridinePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF100385[3]

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound

This protocol is a general starting point and may require optimization for specific terminal alkynes.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed tube

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).[4]

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Add anhydrous, degassed THF or DMF (5 mL) via syringe, followed by triethylamine (3.0 mmol, 3.0 equiv) and the terminal alkyne (1.2 mmol, 1.2 equiv).[1]

  • Stir the reaction mixture at room temperature or gently heat to 40-60 °C. For less reactive alkynes or to increase the reaction rate, the temperature can be raised to 100 °C.[3][4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst and salts, washing the pad with additional organic solvent.[1]

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-4-methylpyrimidine.

Visualizations

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_copper Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Cu-C≡CR² PdII_Alkyne R¹-Pd(II)L₂-C≡CR² Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product R¹-C≡C-R² RedElim->Product Cu_Cycle Copper Cycle CuI Cu(I)X Alkyne H-C≡CR² Cu_Acetylide Cu-C≡CR² Alkyne->Cu_Acetylide Cu(I)X, Base Base Base Cu_Acetylide->Transmetalation Workflow Start Combine Reactants: This compound, Catalysts, Base Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Start->Inert Add_Solvents Add Degassed Solvent and Terminal Alkyne Inert->Add_Solvents Reaction Heat and Stir (40-100 °C, 4-12 h) Add_Solvents->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Reaction incomplete Workup Aqueous Work-up and Extraction Monitor->Workup Reaction complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization of Product Purify->Characterize

References

Application Notes and Protocols for Stille Coupling of 2-Bromo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Stille cross-coupling reaction using 2-Bromo-4-methylpyrimidine as a key building block. The pyrimidine scaffold is a crucial feature in numerous biologically active compounds, and the functionalization of this core is fundamental in medicinal chemistry.[1] The Stille reaction offers a versatile and robust method for creating carbon-carbon bonds, enabling the synthesis of diverse 2-substituted-4-methylpyrimidines.[2][3]

The reaction involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic halide, in this case, this compound.[4] Organotin reagents are valued for their stability to air and moisture and their tolerance of a wide array of functional groups, which often eliminates the need for protecting groups.[5][6] This makes the Stille coupling a highly attractive method, particularly in the later stages of complex molecule synthesis.[5]

General Principles: The Stille Catalytic Cycle

The mechanism of the Stille reaction is a well-understood catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps:

  • Oxidative Addition : The active Pd(0) catalyst reacts with the organic electrophile (this compound), inserting itself into the carbon-bromine bond to form a Pd(II) complex.[4][7]

  • Transmetalation : The organostannane coupling partner exchanges its organic group with the halide on the Pd(II) complex. This is often the rate-determining step.[7][8]

  • Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4][7]

Stille_Catalytic_Cycle cluster_cycle Stille Catalytic Cycle pd0 Pd(0) Catalyst pd_complex Pd(II) Intermediate (trans-R¹Pd(L)₂X) pd0->pd_complex Oxidative Addition transmetal_complex Pd(II) Intermediate (cis-R¹Pd(L)₂R²) pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) xsn X-SnR₃ r1x R¹-X (this compound) r2sn R²-SnR₃ (Organostannane)

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Application Notes

Versatile Coupling Partners

A significant advantage of the Stille coupling is its broad scope regarding the organostannane partner. Various sp²-hybridized organic groups can be effectively coupled to the 2-position of the pyrimidine ring.[2] The reactivity of organostannanes generally follows the order: alkynyl > vinyl > aryl > allyl > alkyl.[2]

Common coupling partners for this compound include:

  • Aryl- and Heteroarylstannanes : To introduce substituted phenyl, pyridyl, thienyl, or other aromatic and heteroaromatic moieties.

  • Vinylstannanes : For the synthesis of vinylpyrimidines, which are valuable intermediates for further transformations.[2]

  • Alkynylstannanes : To produce alkynylpyrimidines.

Coupling_Partners cluster_partners Organostannane Coupling Partners (R-SnBu₃) substrate This compound product 2-Substituted-4-methylpyrimidine substrate->product Pd(0) Catalyst (e.g., Pd(PPh₃)₄) aryl Aryl-SnBu₃ aryl->product heteroaryl Heteroaryl-SnBu₃ heteroaryl->product vinyl Vinyl-SnBu₃ vinyl->product alkynyl Alkynyl-SnBu₃ alkynyl->product

Caption: Stille coupling partners for this compound.
Reaction Optimization and Considerations

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a commonly used and effective catalyst for Stille couplings.[9] Other Pd(0) sources like Pd₂(dba)₃ can also be employed, often with ancillary phosphine ligands.[8]

  • Solvent : Anhydrous, degassed solvents such as toluene, DMF, or 1,4-dioxane are typically used to prevent catalyst oxidation and other side reactions.[4][10]

  • Additives : The addition of lithium chloride (LiCl) can accelerate the rate of transmetalation by facilitating the displacement of ligands from palladium.[8] Copper(I) salts, such as CuI, can also be used as co-catalysts to promote the reaction, especially with less reactive substrates.[6]

  • Work-up and Purification : A significant challenge in Stille couplings is the removal of stoichiometric organotin byproducts. A common and effective method is to wash the reaction mixture with an aqueous solution of potassium fluoride (KF), which precipitates the tin byproducts as insoluble tin fluorides that can be removed by filtration.[9]

Experimental Protocols

The following section details a general protocol for the Stille coupling of this compound with an organostannane partner. This protocol is a starting point and may require optimization for specific substrates.

General Workflow

The experimental procedure follows a standard workflow for inert atmosphere chemistry to ensure the stability and activity of the palladium catalyst.

Experimental_Workflow start Start setup 1. Reaction Setup - Add this compound, catalyst to a dry Schlenk flask. - Purge with inert gas (Argon). start->setup reagents 2. Reagent Addition - Add degassed solvent. - Add organostannane partner via syringe. setup->reagents reaction 3. Reaction - Heat to desired temperature (e.g., 100-110 °C). - Monitor by TLC or LC-MS. reagents->reaction workup 4. Work-up - Cool to room temperature. - Dilute with organic solvent. - Wash with aq. KF to remove tin. reaction->workup purify 5. Purification - Dry organic layer. - Concentrate under vacuum. - Purify by column chromatography. workup->purify end End (Pure Product) purify->end

Caption: General experimental workflow for the Stille coupling reaction.
Detailed Protocol

Reagents & Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Organostannane (e.g., Tributyl(phenyl)stannane) (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Anhydrous, degassed toluene (5 mL)

  • Standard Schlenk line or glovebox equipment

  • Oven-dried glassware

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and Pd(PPh₃)₄ (0.03 mmol).[9]

  • Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[9]

  • Add anhydrous, degassed toluene (5 mL) via syringe.[9]

  • Add the organostannane partner (1.1 mmol) to the mixture via syringe.[9]

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.[9][10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[9]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and stir vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1 hour.

  • Filter the resulting suspension through a pad of celite to remove the insoluble tin fluoride salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-substituted-4-methylpyrimidine.[9]

Data Presentation

The following table summarizes representative reaction conditions for the Stille coupling of this compound with various organostannane partners. Yields are typical and may vary based on the specific substrate and optimization of reaction conditions.

Organostannane Partner Catalyst System Solvent Temp (°C) Typical Yield Range (%) Reference
Tributyl(phenyl)stannanePd(PPh₃)₄ (3 mol%)Toluene10085-95[9]
Tributyl(2-thienyl)stannanePd(PPh₃)₄ (5 mol%)Toluene11080-90[10]
Tributyl(vinyl)stannanePd(PPh₃)₄ (3 mol%)THF6575-85General
(4-Methoxyphenyl)tributylstannanePd(PPh₃)₄ (3 mol%)Toluene10088-96[9]
(Pyridin-3-yl)tributylstannanePd₂(dba)₃ (2 mol%) / P(o-tol)₃ (8 mol%)DMF10070-85General

References

Application Notes and Protocols for Palladium Catalyst Selection in 2-Bromo-4-methylpyrimidine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for selecting the optimal palladium catalyst and reaction conditions for the cross-coupling of 2-bromo-4-methylpyrimidine. This versatile building block is a key intermediate in the synthesis of a wide array of functionalized pyrimidine derivatives, which are prominent scaffolds in medicinal chemistry and materials science. The protocols herein cover three major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings.

Introduction

The palladium-catalyzed cross-coupling of this compound is a fundamental transformation for the synthesis of substituted 4-methylpyrimidine derivatives. The choice of the palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency. The electron-deficient nature of the pyrimidine ring and the potential for the nitrogen atoms to coordinate with the palladium catalyst can present challenges, such as catalyst deactivation.[1] Therefore, careful selection of reaction parameters is crucial. This document provides a comparative overview of various catalytic systems and detailed experimental protocols to facilitate successful cross-coupling reactions.

Data Presentation: Catalyst System Comparison

The following tables summarize representative conditions and yields for the Suzuki-Miyaura, Buchwald-Hartwig, and Stille cross-coupling reactions of this compound and analogous 2-bromopyridines. Optimization may be required for specific substrates.

Table 1: Suzuki-Miyaura Coupling Conditions and Yields
EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O (5:1)120 (MW)0.581[2][3]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O (4:1)9012-2492[2]
34-Chlorophenylboronic acidPd(dppf)Cl₂ (3-5)-K₂CO₃1,4-Dioxane/H₂O (4:1)80-120-~85 (representative)[4]
43-Thienylboronic acidPd(dppf)Cl₂ (3-5)-K₂CO₃1,4-Dioxane/H₂O (4:1)80-120-~73 (representative)[4]
5Arylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄tert-Butanol/H₂O (4:1)8016High (general)[5]
Table 2: Buchwald-Hartwig Amination Conditions and Yields
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1008-16High (general)[2]
2Primary/Secondary AminesPd₂(dba)₃ (2)XPhos (4)NaOtBuToluene80-110-High (general)[6]
3Volatile Secondary AminesPd(OAc)₂ (2)dppp (4)NaOtBuToluene80-100-55-98[7][8]
4ArylaminesPd₂(dba)₃ (1-2)Xantphos (1.5-3)Cs₂CO₃Toluene110-High (general)[7]
Table 3: Stille Coupling Conditions and Yields
EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (3)--Toluene11012-24Moderate to High[9]
2OrganostannanePd(PPh₃)₄-LiClToluene100-High (general)

Experimental Protocols

The following are general experimental protocols for the cross-coupling of this compound. Note: These are generalized procedures and may require optimization for specific substrates and coupling partners. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous and degassed solvents.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.[10]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[10]

  • Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[10]

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[10]

  • Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[6]

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol% Pd)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous and degassed solvent (e.g., toluene)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the palladium precursor and the phosphine ligand.[2]

  • Add the anhydrous solvent and stir for 10 minutes at room temperature to allow for catalyst pre-formation.[11]

  • Add this compound, the amine, and the base.[2]

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 8-16 hours.[2][11]

  • Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[2]

  • Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

  • Purify the crude product by flash column chromatography on silica gel.[7]

Protocol 3: Stille Coupling

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., Tributyl(phenyl)stannane, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Anhydrous and degassed solvent (e.g., toluene)

Procedure:

  • To a dry Schlenk flask, add this compound and the palladium catalyst.[9]

  • Evacuate and backfill the flask with an inert gas three times.[9]

  • Add the anhydrous, degassed solvent via syringe, followed by the organostannane.[9]

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.[9]

  • Monitor the reaction by TLC or LC-MS.[9]

  • Upon completion, cool the reaction mixture to room temperature.

  • To remove tin byproducts, the reaction mixture can be washed with an aqueous solution of potassium fluoride (KF). The fluoride ions react with the tin byproducts to form insoluble tin fluorides, which can be removed by filtration.[9]

  • The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography.[9]

Visualizations

Catalytic Cycle and Workflow Diagrams

Suzuki_Miyaura_Catalytic_Cycle cluster_inputs Inputs pd0 Pd(0)L2 oa Oxidative Addition pd2 R-Pd(II)L2-Br pd0->pd2 Ar-Br tm Transmetalation pd2_r R-Pd(II)L2-R' pd2->pd2_r R'-B(OH)₂Base pd2_r->pd0 R-R' re Reductive Elimination product R-R' substrate Ar-Br boronic R'-B(OH)2 base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_inputs Inputs pd0 Pd(0)L oa Oxidative Addition pd2 Ar-Pd(II)L-Br pd0->pd2 Ar-Br amine_coord Amine Coordination pd2_amine [Ar-Pd(II)L(HNR'R'')]Br pd2->pd2_amine HNR'R'' deprotonation Deprotonation pd2_amido Ar-Pd(II)L(NR'R'') pd2_amine->pd2_amido Base pd2_amido->pd0 Ar-NR'R'' re Reductive Elimination product Ar-NR'R'' reagents Ar-Br HNR'R'' Base

Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.[11]

Experimental_Workflow start Start setup Reaction Setup: Combine reactants, catalyst, base in a dry Schlenk flask. start->setup inert Inert Atmosphere: Evacuate and backfill with Ar/N₂ (3x). setup->inert solvent Solvent Addition: Add degassed solvent via syringe. inert->solvent reaction Reaction: Heat to desired temperature with stirring. solvent->reaction monitor Monitoring: Track progress by TLC, LC-MS, or GC-MS. reaction->monitor monitor->reaction Incomplete workup Work-up: Cool, quench, extract, and wash. monitor->workup Complete purify Purification: Flash column chromatography. workup->purify end End Product purify->end

Caption: General experimental workflow for palladium-catalyzed cross-coupling.[5]

Troubleshooting and Optimization

Common issues in the cross-coupling of this compound include low or no conversion, and the formation of side products such as homocoupled or protodebrominated species.

  • Low Conversion: This can be due to inactive catalyst, inappropriate ligand choice, insufficient base strength, or poor solubility of reagents.[9] Consider using a fresh batch of catalyst, screening different ligands (e.g., bulky, electron-rich phosphine ligands like SPhos or XPhos for Suzuki-Miyaura), or changing the solvent system.[9]

  • Homocoupling: The formation of byproducts from the coupling of two molecules of the starting material or the coupling partner can be minimized by thoroughly degassing all solvents and maintaining a positive pressure of an inert gas.[1]

  • Protodebromination: The replacement of the bromine atom with a hydrogen atom can be caused by the presence of protic impurities or the formation of palladium hydride species. Ensure all reagents and solvents are anhydrous and consider screening different bases and anhydrous solvent systems.[9]

By carefully considering the information and protocols provided in these application notes, researchers can effectively select the optimal palladium catalyst system for their specific cross-coupling of this compound, leading to successful synthesis of the desired functionalized pyrimidine derivatives.

References

Synthesis of Kinase Inhibitors Using 2-Bromo-4-methylpyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in the oncology space. Its ability to mimic the purine core of ATP allows for competitive inhibition at the ATP-binding site of a wide range of protein kinases. The strategic functionalization of the pyrimidine ring is crucial for achieving potency and selectivity. 2-Bromo-4-methylpyrimidine serves as a versatile and valuable building block in this context. The bromine atom at the 2-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile introduction of diverse aryl, heteroaryl, and amino moieties. The methyl group at the 4-position can contribute to favorable hydrophobic interactions within the kinase active site and influence the overall conformation of the inhibitor.

This document provides detailed application notes and protocols for the synthesis of kinase inhibitors derived from this compound, focusing on key cross-coupling strategies. It also includes representative biological data and visualizations of relevant signaling pathways to guide drug discovery efforts.

Data Presentation: Inhibitory Activity of Representative Pyrimidine-Based Kinase Inhibitors

The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized using pyrimidine building blocks. While specific data for a wide range of inhibitors derived directly from this compound is not extensively available in a consolidated format, the provided data for structurally related compounds illustrates the potential of this scaffold.

Table 1: Bcr-Abl Tyrosine Kinase Inhibitory Activity of Bromo-pyrimidine Analogues

Compound IDStructureBcr-Abl IC₅₀ (nM)Reference Cell Line
Dasatinib (Control) N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide1-8K562
Compound 6g (Structure not fully specified in abstract)Potent (exact value not provided)K562
Compound 7d (Structure not fully specified in abstract)Potent (exact value not provided)K562
Compound 9c (Structure not fully specified in abstract)Potent (exact value not provided)K562
Compound 10e (Structure not fully specified in abstract)Potent (exact value not provided)K562

Source: Adapted from Munikrishnappa, et al., Arabian Journal of Chemistry, 2021. The publication indicates these compounds as potent Bcr-Abl kinase inhibitors based on assays using the K562 cell line.[1]

Table 2: EGFR Tyrosine Kinase Inhibitory Activity of Pyrimidine Derivatives

Compound IDStructureEGFR IC₅₀ (nM)Reference
Erlotinib (Control) N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine~2Varies
Compound 4g Indolyl-pyrimidine derivative250[2]
Compound 16 Pyrazolo[3,4-d]pyrimidine derivative34[3]
Compound 4 Pyrazolo[3,4-d]pyrimidine derivative54[3]

Note: These are representative IC₅₀ values for pyrimidine-based EGFR inhibitors to illustrate the potential of the scaffold.

Table 3: VEGFR-2 Tyrosine Kinase Inhibitory Activity of Pyrimidine Derivatives

Compound IDStructureVEGFR-2 IC₅₀ (nM)Reference
Sunitinib (Control) N-(2-(diethylamino)ethyl)-5-((Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide139[4]
Compound 17a Indolin-2-one derivative78[4]
Compound 10g Indolin-2-one derivative87[4]
Compound 21e Thieno[2,3-d]pyrimidine derivative21

Note: These are representative IC₅₀ values for pyrimidine-based VEGFR-2 inhibitors to illustrate the potential of the scaffold.

Experimental Protocols

The following protocols provide generalized methodologies for the synthesis of kinase inhibitors using this compound as a key starting material. These are adaptable procedures and may require optimization based on the specific substrates used.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-4-methylpyrimidines

This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid. This reaction is fundamental for introducing diverse aromatic and heteroaromatic substituents at the 2-position of the pyrimidine core.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene/water (4:1), or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-4-methylpyrimidine.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-4-methylpyrimidin-2-amines

This protocol outlines the palladium-catalyzed amination of this compound with a primary or secondary amine, a key transformation for creating the 2-anilino-pyrimidine scaffold present in many kinase inhibitors.

Materials:

  • This compound (1.0 equiv)

  • Aryl amine (1.1-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, RuPhos, 1.5-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • Add this compound (1.0 equiv) and the aryl amine (1.2 equiv) to the reaction mixture.

  • Heat the reaction to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-4-methylpyrimidin-2-amine.

Mandatory Visualizations

Experimental and Synthetic Workflows

G cluster_suzuki Protocol 1: Suzuki-Miyaura Coupling cluster_buchwald Protocol 2: Buchwald-Hartwig Amination start_s This compound + Arylboronic Acid reagents_s Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) start_s->reagents_s 1. Mix Reactants reaction_s Heat (80-100 °C) Inert Atmosphere reagents_s->reaction_s 2. Add Catalyst & Solvent workup_s Aqueous Workup Extraction reaction_s->workup_s 3. Reaction purification_s Column Chromatography workup_s->purification_s 4. Isolate Crude product_s 2-Aryl-4-methylpyrimidine (Kinase Inhibitor Scaffold) purification_s->product_s 5. Purify start_b This compound + Aryl Amine reagents_b Pd Precursor (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) start_b->reagents_b 1. Mix Reactants reaction_b Heat (80-110 °C) Inert Atmosphere reagents_b->reaction_b 2. Add Catalyst & Solvent workup_b Aqueous Workup Extraction reaction_b->workup_b 3. Reaction purification_b Column Chromatography workup_b->purification_b 4. Isolate Crude product_b N-Aryl-4-methylpyrimidin-2-amine (Kinase Inhibitor Scaffold) purification_b->product_b 5. Purify

Caption: General experimental workflows for key synthetic transformations.

Signaling Pathways

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2_Sos Grb2/SOS BCR_ABL->Grb2_Sos activates PI3K PI3K BCR_ABL->PI3K activates STAT5 STAT5 BCR_ABL->STAT5 activates Ras Ras Grb2_Sos->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation Survival ERK->Proliferation AKT Akt PI3K->AKT activates mTOR mTOR AKT->mTOR activates mTOR->Proliferation STAT5->Proliferation Inhibitor Pyrimidine-based BCR-ABL Inhibitor Inhibitor->BCR_ABL

Caption: Simplified BCR-ABL signaling pathway and point of inhibition.

EGFR_Pathway cluster_ras_raf MAPK Pathway cluster_pi3k PI3K/AKT Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Growth Proliferation Survival ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrimidine-based EGFR Inhibitor Inhibitor->Dimerization inhibits kinase activity

Caption: Simplified EGFR signaling pathway and point of inhibition.

VEGFR_Pathway cluster_ras_raf MAPK Pathway VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR Dimerization Dimerization & Autophosphorylation VEGFR->Dimerization PLCg PLCγ Dimerization->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis Vascular Permeability Endothelial Cell Survival ERK->Angiogenesis Inhibitor Pyrimidine-based VEGFR Inhibitor Inhibitor->Dimerization inhibits kinase activity

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of potent kinase inhibitors. The protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provided in these application notes offer a solid foundation for researchers in the field of drug discovery to design and synthesize novel kinase inhibitors. The ability to readily diversify the 2-position of the pyrimidine ring allows for the systematic exploration of structure-activity relationships, ultimately facilitating the development of optimized therapeutic agents targeting a range of kinases implicated in various diseases. The representative data and pathway diagrams further underscore the potential of this scaffold in generating clinically relevant molecules.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution of 2-Bromo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-4-methylpyrimidine is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which activates it towards nucleophilic attack. The bromine atom at the C2 position serves as a good leaving group, making the compound an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.[2] This allows for the efficient introduction of a wide variety of functional groups, particularly carbon-heteroatom bonds, which are crucial for building complex molecular architectures for potential therapeutic agents.[2]

While palladium-catalyzed cross-coupling reactions are also a primary method for functionalizing this scaffold, SNAr offers a complementary, often metal-free, pathway for introducing nucleophiles.[3][4] The SNAr reaction proceeds via a two-step addition-elimination mechanism, which is facilitated by the ability of the pyrimidine nitrogens to stabilize the negatively charged intermediate, known as a Meisenheimer complex.[5][6]

These application notes provide a comprehensive overview of the general procedures, reaction conditions, and detailed protocols for conducting SNAr reactions on this compound with various nucleophiles.

General Reaction Mechanism

The nucleophilic aromatic substitution on this compound follows a well-established addition-elimination pathway.

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bonded to the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized over the pyrimidine ring, including onto the electronegative nitrogen atoms, which provides significant stabilization.

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the bromide leaving group.[5]

A diagram illustrating the two-step addition-elimination SNAr mechanism.
Application Notes: Reaction Scope and Conditions

The success of the SNAr reaction on this compound is dependent on the nucleophile, solvent, base, and temperature. Pyrimidines are generally more reactive than pyridines in SNAr reactions due to the presence of the second ring nitrogen.

1. N-Nucleophiles (Amines)

Reactions with primary and secondary amines are common and crucial for the synthesis of many biologically active compounds.[4] These reactions often require a base to neutralize the HBr formed and can be performed with or without a catalyst.

2. O-Nucleophiles (Alkoxides and Phenoxides)

Alkoxides, such as sodium methoxide or ethoxide, readily displace the bromide to form the corresponding 2-alkoxy-4-methylpyrimidines. These reactions are typically run in the corresponding alcohol as the solvent or in a polar aprotic solvent like DMF.[7]

3. S-Nucleophiles (Thiols)

Thiols are excellent nucleophiles and react with this compound to form 2-thioether-substituted pyrimidines.[8] These reactions are usually carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.[8]

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions and expected yields for the SNAr of 2-halopyrimidine and 2-halopyridine analogs, which serve as a strong predictive basis for this compound.

Table 1: Reactions with N-Nucleophiles

Entry Nucleophile Base Solvent Temperature (°C) Time (h) Approx. Yield (%)
1 Morpholine K₂CO₃ DMSO 80 - 100 12 - 18 85 - 95
2 Aniline Cs₂CO₃ Toluene 110 12 75 - 85
3 Piperidine NaH THF 60 8 - 12 80 - 90

| 4 | Aqueous Ammonia | K₂CO₃ | Ethylene Glycol | 60 - 80 | 16 - 24 | 70 - 80 |

Yields are estimated based on reactions with closely related 2-bromopyridine and 2-chloropyrimidine substrates.[4][7]

Table 2: Reactions with O-Nucleophiles

Entry Nucleophile Base Solvent Temperature (°C) Time (h) Approx. Yield (%)
1 Sodium Methoxide - Methanol/DMF 25 - 80 4 - 8 90 - 98
2 Sodium Ethoxide - Ethanol 78 6 - 10 88 - 95

| 3 | Phenol | K₂CO₃ | DMF | 100 | 12 | 75 - 85 |

Yields are estimated based on reactions with closely related 2-halopyridine substrates.[7]

Table 3: Reactions with S-Nucleophiles

Entry Nucleophile Base Solvent Temperature (°C) Time (h) Approx. Yield (%)
1 Thiophenol K₂CO₃ DMF 25 - 50 2 - 4 >90
2 Ethanethiol NaH THF 25 3 - 5 >90

| 3 | 4-methoxythiophenol | Cs₂CO₃ | Acetonitrile | 60 | 4 - 6 | 85 - 95 |

Yields are estimated based on general reactivity of thiols in SNAr reactions.[9]

Experimental Protocols

Safety Precaution: this compound may be harmful if swallowed, cause skin irritation, serious eye damage, and respiratory irritation.[1] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 4-Methyl-2-(morpholin-4-yl)pyrimidine

This protocol describes a general procedure for the reaction of this compound with a secondary amine, morpholine.

Materials:

  • This compound (1.0 mmol, 173 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Dimethyl Sulfoxide (DMSO), anhydrous (5 mL)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Water (deionized)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (173 mg), potassium carbonate (276 mg), and anhydrous DMSO (5 mL).

  • Add morpholine (105 µL) to the stirred suspension at room temperature.

  • Heat the reaction mixture to 90 °C in a preheated oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-18 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the mixture into water (25 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL) to remove residual DMSO.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to afford the pure product.

Protocol 2: Synthesis of 2-Methoxy-4-methylpyrimidine

This protocol provides a general method for the substitution with an alkoxide nucleophile.[7]

Materials:

  • This compound (1.0 mmol, 173 mg)

  • Sodium Methoxide (1.5 mmol, 81 mg, or 0.27 mL of a 30% solution in methanol)

  • Methanol, anhydrous (5 mL)

  • Dichloromethane (DCM)

  • Water (deionized)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (173 mg) in anhydrous methanol (5 mL) in a round-bottom flask with a magnetic stir bar.

  • Carefully add sodium methoxide (1.5 eq) portion-wise to the solution at room temperature. An exotherm may be observed.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction by TLC or LC-MS until completion (typically 4-8 hours).

  • Cool the reaction to room temperature and quench by the slow addition of water (10 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • If necessary, purify the crude product by flash chromatography on silica gel.

Visualized Experimental Workflow

The following diagram outlines the general workflow for a typical SNAr experiment, from setup to final product analysis.

Workflow setup Reaction Setup (Flask, Reagents, Solvent) reaction Run Reaction (Stirring, Heating) setup->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quench, Extract, Dry) monitoring->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize

General laboratory workflow for a typical SNAr experiment.

References

Application Note: High-Performance Liquid Chromatography for Purity Assessment of 2-Bromo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 2-Bromo-4-methylpyrimidine, a key intermediate in pharmaceutical synthesis. The described method is designed for accuracy, precision, and specificity, enabling the separation and quantification of the main component from potential process-related impurities and degradation products. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical technique for quality control and stability testing of this compound.

Introduction

The purity of starting materials and intermediates is a critical parameter in the development of active pharmaceutical ingredients (APIs). Impurities can affect the safety, efficacy, and stability of the final drug product.[1] this compound is a vital building block in the synthesis of various pharmaceutical compounds. Therefore, a validated analytical method for its purity determination is essential. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for substituted pyrimidines.[2][3] This application note provides a detailed protocol for an HPLC method capable of separating this compound from its potential impurities.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chemicals:

    • This compound reference standard and sample

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (analytical grade)

  • Sample Preparation:

    • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

    • Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the standard solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

A representative HPLC method for a similar compound, 2-amino-5-bromo-3-methylpyridine, can be adapted.[3] The following conditions are recommended:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Table 1: Gradient Elution Program

Time (min)% Mobile Phase B
0.020
15.090
20.090
20.120
25.020
System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. Inject the standard solution five times. The acceptance criteria are as follows:

  • Relative Standard Deviation (RSD) of the peak area: Not more than 2.0%.

  • Tailing factor for the main peak: Between 0.8 and 1.5.

  • Theoretical plates: Not less than 2000.

Data Presentation

The following table summarizes representative quantitative data obtained from the analysis of a this compound sample containing known impurities.

Table 2: Representative Quantitative Data

Peak IDCompound NameRetention Time (min)Area (%)
1Impurity A (e.g., 4-methylpyrimidine)3.50.15
2This compound8.299.75
3Impurity B (e.g., dibrominated species)12.10.10

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC purity assessment of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh Accurately Weigh Sample and Reference Standard dissolve Dissolve in Acetonitrile/Water weigh->dissolve inject Inject into HPLC System filter Filter through 0.45 µm Syringe Filter dissolve->filter separate Chromatographic Separation (C18 Column, Gradient Elution) filter->inject Prepared Solutions detect UV Detection at 254 nm inject->separate calculate Calculate Purity by Area Normalization separate->detect report Generate Report integrate Integrate Peak Areas detect->integrate Chromatogram integrate->calculate calculate->report

Workflow for HPLC Purity Assessment.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the purity assessment of this compound. The method is specific, allowing for the separation of the main component from potential impurities. This application note serves as a comprehensive guide for researchers and quality control analysts in the pharmaceutical industry to ensure the quality and consistency of this important synthetic intermediate. Further method validation according to ICH guidelines is recommended to demonstrate its suitability for its intended purpose.[4][5]

References

Application Note: GC-MS Analysis of a 2-Bromo-4-methylpyrimidine Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-4-methylpyrimidine is a valuable heterocyclic building block used in the synthesis of various pharmaceutical and agrochemical compounds. The strategic placement of the bromine atom at the 2-position allows for versatile downstream functionalization, typically through cross-coupling reactions. Monitoring the purity and composition of the crude reaction mixture during its synthesis is critical to ensure high yields of the desired product and to minimize impurities that could affect subsequent synthetic steps and the quality of the final active ingredient.

This application note provides a detailed protocol for the analysis of a this compound reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is designed to separate and identify the target compound from unreacted starting materials and common reaction byproducts.

Plausible Synthetic Route and Potential Impurities

While various synthetic routes exist, a common method for the synthesis of 2-halopyrimidines is analogous to the Sandmeyer reaction, starting from an amino-pyrimidine precursor. This pathway involves the diazotization of 2-amino-4-methylpyrimidine followed by displacement with a bromide ion. This process can lead to several potential impurities that must be monitored.

The primary impurities may include:

  • Unreacted Starting Material: 2-Amino-4-methylpyrimidine.

  • Hydroxy Byproduct: 4-Methylpyrimidin-2-ol, formed if the diazonium salt intermediate reacts with water.

  • Over-brominated Species: Dibromo-4-methylpyrimidine, resulting from excessive brominating agent or harsh reaction conditions.

The molecular weights of the target compound and potential impurities are crucial for their identification by mass spectrometry. The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern in an approximate 1:1 ratio.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is essential for accurate and reproducible GC-MS analysis. The goal is to create a dilute, particle-free solution suitable for injection.

  • Materials:

    • Crude reaction mixture of this compound.

    • High-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

    • 2 mL autosampler vials with caps.

    • Micropipettes.

    • Vortex mixer.

    • 0.22 µm syringe filters (optional, if particulates are present).

  • Procedure:

    • Allow the crude reaction mixture to cool to room temperature.

    • Pipette approximately 1-2 mg of the crude mixture into a clean vial.

    • Add 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) to achieve a final concentration of approximately 1 mg/mL.[1]

    • Cap the vial and vortex thoroughly to ensure complete dissolution.

    • If the solution contains visible particulates, filter it through a 0.22 µm syringe filter into a clean 2 mL GC autosampler vial.

    • Cap the vial and label it appropriately. The sample is now ready for injection.

2. GC-MS Instrumentation and Parameters

The following parameters are a robust starting point for the analysis of this compound and are based on established methods for similar halogenated heterocycles.[1]

Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Inlet Mode Split/Splitless (Splitless recommended for trace analysis)
Inlet Temperature 250 °C
Injection Volume 1 µL
Oven Program
   Initial Temperature80 °C, hold for 2 minutes
   Ramp15 °C/min to 280 °C
   Final HoldHold at 280 °C for 5 minutes
MSD Transfer Line 280 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Mass Scan Range 40 - 400 amu

Data Presentation and Results

Analysis of the total ion chromatogram (TIC) will allow for the separation of components based on their volatility and interaction with the GC column. Each peak can then be analyzed by its mass spectrum to confirm its identity. The expected molecular formula for this compound is C5H5BrN2, with a molecular weight of approximately 173.01 g/mol .[2]

Table 1: Hypothetical Quantitative Analysis of a this compound Reaction Mixture

Component ID Retention Time (min) Key m/z Fragments Area % Identity
14.5109, 81, 543.22-Amino-4-methylpyrimidine
25.1110, 82, 551.54-Methylpyrimidin-2-ol
37.8172, 174, 93, 6693.5This compound
410.2250, 252, 254, 171, 1731.8Dibromo-4-methylpyrimidine

Note: Retention times and area percentages are representative and will vary based on the specific reaction conditions and GC-MS system.

Visualizations

Experimental Workflow

The following diagram outlines the complete workflow from sample receipt to final data analysis for the GC-MS analysis of the reaction mixture.

GCMS_Workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_report Reporting sample Receive Crude Reaction Mixture dissolve Dissolve in Dichloromethane (1 mg/mL) sample->dissolve filter Filter if Necessary dissolve->filter vial Transfer to GC Autosampler Vial filter->vial inject Inject 1 µL into GC-MS vial->inject separate Chromatographic Separation (HP-5ms column) inject->separate detect Mass Spectrometry Detection (EI, 40-400 amu) separate->detect tic Generate Total Ion Chromatogram (TIC) detect->tic integrate Integrate Peaks identify Identify Components via Mass Spectra & Library quantify Calculate Area % report Generate Final Report with Data Table quantify->report

Caption: A flowchart of the GC-MS analysis workflow.

Potential Reaction and Impurity Formation Pathways

This diagram illustrates a plausible Sandmeyer-type synthesis of this compound and the formation of common impurities.

Reaction_Pathway Plausible Synthesis and Impurity Formation Pathways SM 2-Amino-4-methylpyrimidine (Starting Material) Intermediate Diazonium Salt Intermediate SM->Intermediate NaNO₂, HBr Impurity1 Unreacted Starting Material SM->Impurity1 Incomplete Reaction Product This compound (Target Product) Intermediate->Product Br⁻ source (e.g., CuBr) Impurity2 4-Methylpyrimidin-2-ol (Hydroxy Byproduct) Intermediate->Impurity2 H₂O Impurity3 Dibromo-4-methylpyrimidine (Over-bromination) Product->Impurity3 Excess Brominating Agent

Caption: Logical diagram of synthesis and impurity pathways.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 2-Bromo-4-methylpyrimidine, a key intermediate in the pharmaceutical and agrochemical industries. The primary synthetic route detailed herein involves the bromination of the readily available 4-methyl-2(1H)-pyrimidinone using phosphorus oxybromide (POBr₃). This method is presented as a robust and scalable option for industrial production. Included are comprehensive experimental protocols, safety considerations for handling hazardous reagents, and a summary of quantitative data.

Introduction

This compound is a versatile heterocyclic building block utilized in the synthesis of a variety of biologically active molecules. The bromine atom at the 2-position serves as a versatile handle for a range of chemical transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile introduction of diverse functionalities, making it a valuable precursor in drug discovery and development programs.

The synthesis of 2-bromopyrimidines can be challenging to achieve through direct electrophilic bromination of the pyrimidine ring, which typically does not yield the 2- or 4-bromo isomers. Therefore, alternative strategies are required for its efficient production. The most common and scalable methods involve the conversion of a pre-functionalized pyrimidine ring, such as the corresponding hydroxypyrimidine or aminopyrimidine.

This application note focuses on the conversion of 4-methyl-2(1H)-pyrimidinone to this compound, a method amenable to large-scale production.

Synthetic Pathways

Two primary synthetic strategies are considered for the large-scale production of this compound:

  • Route 1: Bromination of 4-methyl-2(1H)-pyrimidinone: This is the recommended and most detailed route in this document. It involves the conversion of the hydroxyl group of 4-methyl-2(1H)-pyrimidinone (which exists in tautomeric equilibrium with 4-methylpyrimidin-2-ol) to a bromide using a brominating agent like phosphorus oxybromide. This method is generally high-yielding and utilizes a commercially available starting material.

  • Route 2: Sandmeyer Reaction of 2-amino-4-methylpyrimidine: This route involves the diazotization of 2-amino-4-methylpyrimidine followed by treatment with a bromide source. While a common method for the synthesis of aryl bromides, its application to pyrimidines can sometimes be lower yielding or require more stringent reaction control compared to the bromination of the corresponding pyrimidinone.

The following sections will provide a detailed protocol for Route 1.

Experimental Protocol: Bromination of 4-methyl-2(1H)-pyrimidinone

This protocol outlines the procedure for the synthesis of this compound from 4-methyl-2(1H)-pyrimidinone on a laboratory scale, with considerations for scaling up to industrial production.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaNotes
4-methyl-2(1H)-pyrimidinone5348-51-6C₅H₆N₂OStarting material. Commercially available.
Phosphorus oxybromide (POBr₃)7789-59-5Br₃OPBrominating agent. Highly corrosive and water-reactive.
Acetonitrile (anhydrous)75-05-8C₂H₃NReaction solvent.
Diethyl ether (anhydrous)60-29-7C₄H₁₀OExtraction solvent.
Saturated sodium bicarbonate solution-NaHCO₃For neutralization.
Brine (saturated NaCl solution)-NaClFor washing.
Anhydrous sodium sulfate7757-82-6Na₂SO₄Drying agent.
Celite®61790-53-2-Filtration aid.
Equipment
  • Large, multi-necked, round-bottom flask equipped with a mechanical stirrer, dropping funnel, condenser, and nitrogen inlet/outlet.

  • Heating mantle with temperature controller.

  • Cooling bath (ice-water or other suitable coolant).

  • Large separatory funnel.

  • Rotary evaporator.

  • Vacuum filtration apparatus.

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Charge reactor with 4-methyl-2(1H)-pyrimidinone and acetonitrile B Cool reaction mixture to 0-5 °C A->B C Slowly add POBr₃ maintaining temperature B->C D Heat reaction mixture to reflux C->D E Monitor reaction progress by TLC/LC-MS D->E F Cool to room temperature E->F G Quench by pouring onto ice F->G H Neutralize with saturated NaHCO₃ solution G->H I Extract with diethyl ether H->I J Wash organic layer with brine I->J K Dry over Na₂SO₄ J->K L Filter and concentrate crude product K->L M Purify by vacuum distillation or column chromatography L->M N Characterize final product M->N G cluster_0 Starting Material Selection cluster_1 Key Transformation cluster_2 Process Control cluster_3 Outcome SM 4-methyl-2(1H)-pyrimidinone (Commercially Available) Reaction Bromination with POBr₃ SM->Reaction Temp Temperature Control (Exothermic Reaction) Reaction->Temp Moisture Moisture Exclusion (Anhydrous Conditions) Reaction->Moisture Product This compound (High Yield) Reaction->Product Safety Safe Handling of Hazardous Reagents Product->Safety

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-4-methylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The two most common synthetic routes for the preparation of this compound are:

  • Sandmeyer-type Reaction: This method involves the diazotization of 2-amino-4-methylpyrimidine followed by treatment with a bromide source.

  • Bromination of a Hydroxypyrimidine: This route utilizes a starting material like 2-hydroxy-4-methylpyrimidine, which is then brominated using a reagent such as phosphorus oxybromide (POBr₃).[1]

Q2: What are the primary impurities I should expect in the synthesis of this compound?

A2: The main impurities are dependent on the synthetic route chosen.

  • From 2-amino-4-methylpyrimidine (Sandmeyer-type reaction):

    • Unreacted Starting Material: Residual 2-amino-4-methylpyrimidine.

    • Phenolic Byproduct: Formation of 2-hydroxy-4-methylpyrimidine due to the reaction of the diazonium salt intermediate with water.

    • Tar/Polymeric Byproducts: Decomposition of the unstable diazonium salt can lead to the formation of complex, high molecular weight impurities.

  • From 2-hydroxy-4-methylpyrimidine (Bromination):

    • Unreacted Starting Material: Residual 2-hydroxy-4-methylpyrimidine.

    • Poly-brominated Byproducts: Over-bromination can potentially lead to the formation of di- or tri-brominated pyrimidines, although this is less common for this specific substrate.

Q3: How can I identify the common impurities?

A3: A combination of analytical techniques is recommended for impurity identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can separate volatile components of the reaction mixture and provide their molecular weights, helping to distinguish between the starting material, product, and potential byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information. The chemical shifts and coupling constants of the pyrimidine protons will be distinct for the desired product and any isomeric or substituted byproducts, allowing for clear identification.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction and identify the presence of different components in the reaction mixture.

Q4: What are the most effective methods for purifying crude this compound?

A4: The choice of purification method depends on the physical properties of the product and the nature of the impurities.

  • Flash Column Chromatography: This is often the most effective method for separating the desired product from byproducts with different polarities.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent is an excellent technique for removing small amounts of impurities.

  • Distillation: If the product is a liquid with a boiling point significantly different from the impurities, fractional distillation under reduced pressure can be a viable option.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution
Incomplete Diazotization (Sandmeyer Route) Ensure slow, dropwise addition of the sodium nitrite solution at low temperatures (typically 0-5 °C). Use the diazonium salt immediately as it is often unstable.
Sub-optimal Reaction Temperature Carefully control the temperature throughout the reaction as specified in the protocol for both the Sandmeyer and bromination routes.
Inefficient Bromination (from Hydroxypyrimidine) Ensure the brominating agent (e.g., POBr₃) is of good quality and used in the correct stoichiometric amount. The reaction may require elevated temperatures to proceed to completion.
Poor Quality Starting Materials Verify the purity of the starting materials (2-amino-4-methylpyrimidine or 2-hydroxy-4-methylpyrimidine) before starting the reaction.
Problem 2: Formation of Significant Byproducts
Observed Byproduct Potential Cause Recommended Solution
2-hydroxy-4-methylpyrimidine (Sandmeyer Route) The diazonium salt intermediate is reacting with water.While the reaction is often in an aqueous acidic medium, perform the reaction at a low temperature to minimize this side reaction. Ensure the bromide source is in excess.
Unreacted Starting Material Incomplete reaction.Increase reaction time or temperature, depending on the specific protocol. Ensure efficient mixing. For the Sandmeyer route, check the stoichiometry of the nitrite.
Tar/Polymeric materials (Sandmeyer Route) Decomposition of the diazonium salt.Maintain low temperatures during the formation and reaction of the diazonium salt. Use the intermediate as quickly as possible.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer-type Reaction (Hypothetical Protocol)

Materials:

  • 2-amino-4-methylpyrimidine

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-amino-4-methylpyrimidine in 48% HBr and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, dissolve copper(I) bromide in 48% HBr and cool to 0 °C.

  • Slowly add the diazonium salt solution to the CuBr solution, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of this compound from 2-Hydroxy-4-methylpyrimidine

Materials:

  • 2-hydroxy-4-methylpyrimidine[2]

  • Phosphorus oxybromide (POBr₃)[1]

  • Toluene (optional, as a diluent)[1]

  • Ice

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Carefully mix 2-hydroxy-4-methylpyrimidine with phosphorus oxybromide. The reaction can be carried out neat or in a high-boiling solvent like toluene.[1]

  • Heat the reaction mixture, for example, at 130-140 °C, for several hours. Monitor the reaction progress by TLC.[1]

  • After completion, cool the reaction mixture to room temperature and then slowly pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.

Visualizations

Synthesis of this compound - Reaction Pathways cluster_0 Sandmeyer-type Route cluster_1 Bromination Route 2-amino-4-methylpyrimidine 2-amino-4-methylpyrimidine Diazonium Salt Diazonium Salt 2-amino-4-methylpyrimidine->Diazonium Salt HBr, NaNO2, 0-5°C 2-bromo-4-methylpyrimidine_1 This compound Diazonium Salt->2-bromo-4-methylpyrimidine_1 CuBr 2-hydroxy-4-methylpyrimidine 2-hydroxy-4-methylpyrimidine Diazonium Salt->2-hydroxy-4-methylpyrimidine H2O (Side Reaction) Tar Tar Diazonium Salt->Tar Decomposition (Side Reaction) 2-hydroxy-4-methylpyrimidine_start 2-hydroxy-4-methylpyrimidine 2-bromo-4-methylpyrimidine_2 This compound 2-hydroxy-4-methylpyrimidine_start->2-bromo-4-methylpyrimidine_2 POBr3, Heat

Caption: Synthetic pathways to this compound.

Troubleshooting Workflow for Low Yield start Low or No Product Yield check_sm Check Purity of Starting Materials start->check_sm check_reagents Verify Reagent Stoichiometry and Quality check_sm->check_reagents Purity OK check_temp Review Reaction Temperature Control check_reagents->check_temp Reagents OK check_time Consider Extending Reaction Time check_temp->check_time Temp OK optimize Systematically Optimize Conditions check_time->optimize Time OK General Purification Workflow crude_product Crude Reaction Mixture workup Aqueous Workup (Neutralization & Extraction) crude_product->workup drying Dry Organic Layer (e.g., Na2SO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification_choice Choose Purification Method concentration->purification_choice column Flash Column Chromatography purification_choice->column Liquid or Solid recrystallization Recrystallization purification_choice->recrystallization Solid distillation Distillation purification_choice->distillation Liquid pure_product Pure this compound column->pure_product recrystallization->pure_product distillation->pure_product

References

Technical Support Center: Palladium Catalyst Removal from 2-Bromo-4-methylpyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of palladium catalysts from reactions involving 2-Bromo-4-methylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: Why is it often difficult to remove palladium catalysts from reactions involving this compound?

A1: The primary challenge arises from the Lewis basic nitrogen atoms in the pyrimidine ring. These nitrogen atoms can coordinate strongly with the palladium catalyst, forming stable, soluble complexes that are difficult to remove using standard purification methods like simple filtration or aqueous washes. This chelation effect can keep the palladium species dissolved in the organic phase along with the desired product.

Q2: What are the typical regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A2: Regulatory agencies such as the International Council for Harmonisation (ICH) have stringent guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) is 100 µ g/day . This often translates to a concentration limit of 10 parts per million (ppm) for a drug product with a daily dose of 10 g. Therefore, effective removal of palladium is a critical step in pharmaceutical development.

Q3: What are the most common methods for removing palladium catalysts?

A3: The most prevalent methods for palladium removal can be categorized as follows:

  • Filtration through an adsorbent: Using a solid support like Celite® to physically remove heterogeneous palladium particles.

  • Adsorption onto a solid phase: Employing materials with a high surface area, such as activated carbon, to adsorb the palladium catalyst.

  • Scavenging: Utilizing solid-supported reagents (scavengers) with functional groups that have a high affinity for palladium, allowing for its selective removal by filtration.

  • Aqueous Extraction: Washing the organic reaction mixture with an aqueous solution to remove water-soluble palladium salts.

  • Crystallization: Purifying the final product through crystallization, which can leave palladium impurities behind in the mother liquor.

Q4: What are palladium scavengers and how do they function?

A4: Palladium scavengers are typically solid-supported materials, often based on silica or polystyrene, that are functionalized with ligands exhibiting a strong affinity for palladium. Common functional groups include thiols, amines, and phosphines. When added to the reaction mixture, the scavenger selectively binds to the palladium catalyst. The resulting solid scavenger-palladium complex can then be easily and efficiently removed by filtration.

Troubleshooting Guide

Issue 1: High levels of palladium remain in the product after standard filtration.

Possible Cause Troubleshooting Steps
Palladium is in a soluble form. Filtration is primarily effective for removing heterogeneous palladium (e.g., palladium on carbon, palladium black). If a homogeneous catalyst was used, it will likely pass through the filter. Solution: Employ a palladium scavenger or treat with activated carbon to capture the soluble palladium, followed by filtration.
Fine palladium particles are passing through the filter. The palladium particles may be too fine for the filter medium. Solution: Use a finer filter, such as a 0.45 µm PTFE membrane filter, or use a pad of Celite® over the filter paper to trap fine particles.
Strong chelation to the product. The pyrimidine nitrogen in your product may be strongly binding to the palladium, keeping it in solution. Solution: Use a high-affinity scavenger like a thiol-functionalized silica resin or trimercaptotriazine (TMT). These scavengers can effectively compete with the product for palladium binding.

Issue 2: Palladium scavenger is not effectively removing the catalyst.

Possible Cause Troubleshooting Steps
Incorrect scavenger selection. The effectiveness of a scavenger can depend on the oxidation state of the palladium (Pd(0) vs. Pd(II)). Solution: Thiol-based scavengers are generally effective for both Pd(0) and Pd(II). If one type of scavenger is not working, try another with a different functional group.
Insufficient scavenger amount or contact time. The scavenger may be saturated, or there may not have been enough time for it to bind to all the palladium. Solution: Increase the amount of scavenger used (typically 3-10 equivalents relative to the palladium catalyst) and/or increase the stirring time. Gentle heating (e.g., 40-50 °C) can sometimes improve efficiency, but should be tested to ensure product stability.
Poor mixing of the solid scavenger. If the scavenger is not well-suspended in the reaction mixture, its surface area will not be fully utilized. Solution: Ensure vigorous stirring to maintain a good suspension of the scavenger in the solution.

Issue 3: Product is lost during the palladium removal process.

Possible Cause Troubleshooting Steps
Adsorption of product onto activated carbon. Activated carbon can be very effective at removing palladium, but it can also adsorb the desired product, leading to lower yields. Solution: Use the minimum amount of activated carbon necessary. Perform a small-scale trial to determine the optimal amount that removes palladium without significant product loss.
Product trapped in the scavenger or filter aid. A significant amount of product can be retained in the solid material after filtration. Solution: After filtering, wash the scavenger or Celite® pad thoroughly with the reaction solvent to recover any adsorbed product. Combine the washings with the filtrate.

Data Presentation

The following tables summarize the typical efficiencies of various palladium removal methods. The actual performance will depend on the specific reaction conditions, the nature of the product, and the form of the palladium catalyst.

Table 1: Comparison of Palladium Removal Methods

MethodTypical Starting Pd Level (ppm)Typical Final Pd Level (ppm)AdvantagesDisadvantages
Filtration through Celite® >1000100 - 500Simple, inexpensive, removes bulk of heterogeneous Pd.Ineffective for soluble Pd, may not remove fine particles.
Activated Carbon 500 - 2000<10 - 100Highly effective for many forms of Pd, relatively low cost.Can adsorb the product, leading to yield loss.
Thiol-Based Silica Scavengers 200 - 1000<10 - 50High selectivity for palladium, low product adsorption.Higher cost than carbon or Celite®.
Trimercaptotriazine (TMT) Scavengers 200 - 1000<10 - 50Very high affinity for palladium.Can sometimes be more difficult to filter than silica-based scavengers.
Aqueous Wash (e.g., with cysteine or thiourea) 100 - 50050 - 200Can remove some soluble palladium species.Often not sufficient to reach very low ppm levels.

Experimental Protocols

Protocol 1: Palladium Removal using Activated Carbon

  • Reaction Work-up: After the reaction is complete, cool the mixture to room temperature. If the reaction was performed in a polar aprotic solvent like DMF or DMAc, it is often beneficial to perform a standard aqueous work-up and extract the product into a less polar organic solvent like ethyl acetate or toluene.

  • Carbon Treatment: To the organic solution of the crude product, add activated carbon (typically 5-10 wt% relative to the crude product).

  • Stirring: Stir the suspension vigorously at room temperature for 2-4 hours. In some cases, gentle heating to 40-50 °C can improve efficiency, but this should be monitored to prevent product degradation.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the Celite® pad thoroughly with the same organic solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the product with reduced palladium content.

Protocol 2: Palladium Removal using a Thiol-Based Silica Scavenger

  • Solvent Selection: Ensure the crude product is dissolved in a suitable organic solvent (e.g., ethyl acetate, dichloromethane, toluene).

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 3-10 equivalents based on the initial moles of palladium catalyst).

  • Stirring: Stir the suspension at room temperature for 4-16 hours. The optimal time should be determined by monitoring the palladium levels in the solution.

  • Filtration: Filter the mixture to remove the solid-supported scavenger. A simple gravity filtration or filtration through a cotton plug is often sufficient.

  • Washing: Wash the scavenger with a fresh portion of the solvent to recover any entrained product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

Mandatory Visualizations

Palladium_Removal_Workflow General Workflow for Palladium Removal start Crude Reaction Mixture (Containing Product and Pd Catalyst) workup Aqueous Work-up (if necessary) start->workup dissolve Dissolve in Suitable Organic Solvent workup->dissolve method_choice Select Palladium Removal Method dissolve->method_choice filtration Filtration through Celite® method_choice->filtration Heterogeneous Pd carbon Activated Carbon Treatment method_choice->carbon Soluble Pd scavenger Palladium Scavenger Treatment method_choice->scavenger Soluble Pd (High Selectivity) analysis Analyze Pd Content (e.g., ICP-MS) filtration->analysis carbon->analysis scavenger->analysis final_product Purified Product (<10 ppm Pd) analysis->final_product Pd < 10 ppm reprocess Re-process if Pd levels are high analysis->reprocess Pd > 10 ppm reprocess->method_choice Troubleshooting_Low_Scavenger_Efficiency Troubleshooting Low Scavenger Efficiency start High Residual Pd after Scavenger Treatment check_scavenger Check Scavenger Type and Amount start->check_scavenger increase_amount Increase Scavenger Amount (e.g., to 10 eq.) check_scavenger->increase_amount Amount < 5 eq. change_scavenger Try a Different Scavenger (e.g., TMT-based) check_scavenger->change_scavenger Type may be ineffective check_conditions Review Reaction Conditions check_scavenger->check_conditions Type and amount are appropriate re_evaluate Re-evaluate Palladium Levels increase_amount->re_evaluate change_scavenger->re_evaluate increase_time Increase Stirring Time (e.g., to 24h) check_conditions->increase_time Short contact time increase_temp Gently Increase Temperature (e.g., to 40-50°C) check_conditions->increase_temp Reaction at RT increase_time->re_evaluate increase_temp->re_evaluate success Palladium Levels Acceptable re_evaluate->success Success consult Consult Further Resources re_evaluate->consult Still high

Technical Support Center: Minimizing Homocoupling of 2-Bromo-4-methylpyrimidine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the homocoupling of 2-Bromo-4-methylpyrimidine during various palladium-catalyzed cross-coupling reactions.

General Troubleshooting for Homocoupling

Homocoupling of this compound results in the formation of 4,4'-dimethyl-2,2'-bipyridine. This side reaction can be influenced by several factors across different coupling methods.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound homocoupling?

A2: The homocoupling of this compound can be promoted by elevated temperatures and specific catalyst systems. It is a competing reaction pathway to the desired cross-coupling.[1][2] To favor the cross-coupling product, consider lowering the reaction temperature, selecting a different ligand, or using an alternative palladium source.[1][2]

Q2: How does the choice of catalyst affect homocoupling?

A2: The nature of the palladium catalyst plays a crucial role. The in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species can sometimes trigger homocoupling.[1] Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, may mitigate this issue.[1]

Q3: Can reaction temperature influence the formation of 4,4'-dimethyl-2,2'-bipyridine?

A3: Yes, higher reaction temperatures can favor the homocoupling pathway.[1] It is often beneficial to run the reaction at a lower temperature for a longer duration to improve selectivity for the cross-coupled product.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds, but can be prone to homocoupling of both the aryl halide and the boronic acid partner.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue Potential Cause Recommended Action
Significant formation of 4,4'-dimethyl-2,2'-bipyridine High reaction temperature.Lower the reaction temperature and extend the reaction time.[1]
Inappropriate catalyst system.Screen different palladium precursors (e.g., Pd(PPh₃)₄) and bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[1]
Formation of boronic acid homocoupling product Presence of oxygen in the reaction.Rigorously degas all solvents and reagents using methods like freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen).[3] Maintain a positive pressure of inert gas throughout the reaction.[3]
Base is too strong or in excess.Reduce the equivalents of the base. An inappropriate base can promote homocoupling of the boronic acid.[4]
Quantitative Data: Suzuki-Miyaura Reaction Conditions
Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Yield of Cross-Coupled Product (%) Observed Side Products
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane100~95Minimal homocoupling
Pd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O90HighLow levels of homocoupling
Pd(dppf)Cl₂ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O80-120Good to highPotential for boronic acid homocoupling if O₂ is present
Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk tube, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (e.g., K₃PO₄, 2.0-3.0 eq.).[3]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).[1]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.[5]

  • Solvent Addition: Add the degassed solvent (e.g., anhydrous 1,4-dioxane) via syringe.[1][5]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[3]

  • Workup: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualization: Suzuki-Miyaura Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound, Boronic Acid, Base catalyst Add Pd Catalyst & Ligand reagents->catalyst inert Establish Inert Atmosphere (Ar/N2) catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract purify Dry & Purify (Chromatography) extract->purify

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Stille Coupling

The Stille coupling offers an alternative for C-C bond formation, though it can also be susceptible to homocoupling of the organostannane reagent.

Troubleshooting Guide: Stille Coupling
Issue Potential Cause Recommended Action
Significant formation of organostannane homocoupling product Presence of oxygen.Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[6]
Sub-stoichiometric amount of organostannane.Use a slight excess (1.1-1.2 equivalents) of the organostannane reagent.[6]
Formation of 4,4'-dimethyl-2,2'-bipyridine High reaction temperature.Attempt the reaction at a lower temperature for a longer duration.[1]
Experimental Protocol: Stille Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[1]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.[1]

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by the organostannane reagent (e.g., Tributyl(phenyl)stannane, 1.1 eq.).[1]

  • Reaction: Heat the reaction mixture (e.g., 110 °C) with vigorous stirring for 12-24 hours.

  • Monitoring and Workup: Follow similar procedures as for the Suzuki-Miyaura coupling.

Sonogashira Coupling

In Sonogashira couplings, the primary homocoupling concern is often the dimerization of the terminal alkyne (Glaser coupling), but homocoupling of the pyrimidine can also occur.

Troubleshooting Guide: Sonogashira Coupling
Issue Potential Cause Recommended Action
Significant formation of alkyne homocoupling (Glaser coupling) Presence of oxygen.Rigorous degassing of all reagents and maintaining a positive pressure of an inert gas is critical. Oxygen is a key promoter of Glaser coupling.[7][8]
High copper loading.High concentrations of the copper(I) co-catalyst can accelerate homocoupling. Reduce the amount of CuI.[4][7]
Inappropriate base.Certain amine bases can be more prone to promoting Glaser coupling. Consider screening different amine bases.[4]
Formation of 4,4'-dimethyl-2,2'-bipyridine High reaction temperature.Consider running the reaction at a lower temperature, even room temperature if the alkyne is sufficiently reactive.[1]
Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).[1]

  • Inert Atmosphere: Evacuate and backfill with an inert gas three times.[1]

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF), a base (e.g., Et₃N, 2.0 eq.), and the terminal alkyne (1.2 eq.).[1]

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-12 hours.[1]

  • Monitoring and Workup: Follow similar procedures as for the Suzuki-Miyaura coupling.

Visualization: Troubleshooting Logic for Homocoupling

Homocoupling_Troubleshooting start High Homocoupling Observed check_o2 Is the reaction strictly anaerobic? start->check_o2 check_temp Is the reaction temperature high? check_o2->check_temp No improve_inert Action: Improve inert atmosphere techniques (degassing, Ar/N2) check_o2->improve_inert Yes check_catalyst Using a Pd(II) precatalyst? check_temp->check_catalyst No lower_temp Action: Lower temperature, increase reaction time check_temp->lower_temp Yes change_catalyst Action: Switch to a Pd(0) source check_catalyst->change_catalyst Yes end Homocoupling Minimized check_catalyst->end No improve_inert->end lower_temp->end change_catalyst->end

Caption: A decision tree for troubleshooting homocoupling side reactions.

Purification

Q4: How can I remove the 4,4'-dimethyl-2,2'-bipyridine byproduct from my desired cross-coupled product?

A4: The separation of 4,4'-dimethyl-2,2'-bipyridine from the desired product depends on the polarity differences between the two compounds.

  • Column Chromatography: This is a highly effective method for separation. A silica gel column with a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can be used to separate the non-polar homocoupled byproduct from a more polar cross-coupled product.

  • Recrystallization: If there is a significant difference in solubility between the desired product and the byproduct in a particular solvent system, recrystallization can be an effective purification method. Ethyl acetate is a commonly used solvent for the recrystallization of 4,4'-dimethyl-2,2'-bipyridine.

  • Acid-Base Extraction: If the desired product has acidic or basic functionality that the homocoupled byproduct lacks, an acid-base extraction can be employed to separate them.

References

Common impurities in 2-Bromo-4-methylpyrimidine and their identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-methylpyrimidine. The information focuses on identifying common impurities that may be encountered during synthesis and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my sample of this compound?

A1: Based on general synthetic routes for brominated pyrimidines, the most probable impurities in this compound include:

  • Unreacted Starting Materials: Depending on the synthetic pathway, this could include 2-amino-4-methylpyrimidine or 4-methylpyrimidine.

  • Isomeric Byproducts: Such as 4-Bromo-2-methylpyrimidine, which may arise from non-regioselective bromination.

  • Over-brominated Species: Dibrominated pyrimidines can form if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.

  • Hydrolysis Products: The presence of water during the reaction or workup can lead to the formation of 4-methyl-2-hydroxypyrimidine.

Q2: I see an unexpected peak in my GC-MS analysis. How can I identify it?

A2: An unexpected peak in your Gas Chromatography-Mass Spectrometry (GC-MS) analysis can be identified by examining its mass spectrum.

  • Compare Molecular Weights: Determine the molecular weight of the unknown peak from the mass spectrum. Compare this to the molecular weights of the potential impurities listed in the table below. For example, a dibrominated byproduct will have a significantly higher mass than the desired product.

  • Fragmentation Patterns: Analyze the fragmentation pattern of the unknown peak. This can provide structural clues to help identify the impurity.

  • Reference Standards: If available, running a reference standard of a suspected impurity can confirm its identity.

Q3: My ¹H NMR spectrum shows extra signals. What could they be?

A3: Extra signals in your ¹H NMR spectrum indicate the presence of impurities. The chemical shifts and coupling patterns of these signals can help in their identification.

  • Isomeric Impurities: Isomers will have a similar number of protons but will exhibit different chemical shifts and coupling patterns in the aromatic region.

  • Starting Materials: The presence of unreacted starting materials will show a distinct set of signals corresponding to their known spectra.

  • Solvent Residues: Ensure that the extra peaks do not correspond to residual solvents used during the synthesis or purification.

Q4: How can I minimize the formation of impurities during the synthesis of this compound?

A4: To minimize impurity formation, consider the following strategies:

  • Control Stoichiometry: Use the correct stoichiometric amounts of reactants to avoid side reactions. For example, using an excess of the brominating agent can lead to over-bromination.

  • Temperature Control: Maintain the recommended reaction temperature. Deviations can lead to the formation of byproducts.

  • Anhydrous Conditions: Use anhydrous solvents and reagents to prevent the formation of hydrolysis products.

  • Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or GC-MS to determine the optimal reaction time and prevent the formation of degradation products.

Common Impurities and Their Identification

The following table summarizes the common potential impurities in this compound and the key analytical techniques for their identification.

Impurity NamePotential OriginMolecular Weight ( g/mol )Identification by GC-MSIdentification by ¹H NMR
This compound Product 173.01 Main peak with characteristic M+ and M+2 isotope pattern for Bromine Distinct aromatic and methyl signals
4-MethylpyrimidineIncomplete bromination94.11Lower molecular weight peakAbsence of bromine's influence on the aromatic proton shifts
2-Amino-4-methylpyrimidineIncomplete diazotization (if from Sandmeyer-type reaction)109.13Lower molecular weight peakPresence of an amino group signal and different aromatic proton shifts
4-Bromo-2-methylpyrimidineIsomeric byproduct173.01Same molecular weight, different retention timeDifferent chemical shifts and coupling patterns for aromatic protons
Dibromo-4-methylpyrimidineOver-bromination251.91Higher molecular weight peak with characteristic pattern for two bromine atomsFewer aromatic protons and different chemical shifts
4-Methyl-2-hydroxypyrimidineHydrolysis of the bromo group110.11Lower molecular weight peak, may require derivatization for GCPresence of a hydroxyl proton signal (may be broad) and different aromatic proton shifts

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

This protocol is designed for the separation and identification of volatile impurities in this compound.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400 amu.

    • MSD Transfer Line Temperature: 280 °C.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) to determine the retention times and relative peak areas of the components. Identify the main peak corresponding to this compound and any impurity peaks by examining their mass spectra.

¹H NMR Spectroscopy for Structural Confirmation and Impurity Identification

This protocol provides a method for obtaining a high-resolution proton NMR spectrum to confirm the structure of this compound and identify proton-containing impurities.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker 400 MHz or equivalent).

  • 5 mm NMR tubes.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure proper shimming of the magnetic field to achieve optimal resolution.

    • Set the appropriate spectral width and number of scans to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative ratios of protons.

  • Data Analysis: Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants of the signals to confirm the structure of the main component and identify any impurities present.

Visual Guides

Troubleshooting Workflow for Impurity Identification start Start: Unexpected Result in Analysis gc_ms GC-MS shows unexpected peak(s) start->gc_ms nmr ¹H NMR shows extra signals start->nmr check_mw Check Molecular Weight of Peak gc_ms->check_mw analyze_shifts Analyze Chemical Shifts & Coupling nmr->analyze_shifts compare_rt Compare Retention Time with Standards check_mw->compare_rt MW matches known impurity further_analysis Requires Further 2D NMR or Isolation check_mw->further_analysis MW unknown identify_isomer Isomer Identified compare_rt->identify_isomer RT matches isomer standard identify_byproduct Byproduct/Starting Material Identified compare_rt->identify_byproduct RT matches other standard analyze_shifts->identify_isomer Signals suggest isomeric structure analyze_shifts->identify_byproduct Signals match known impurity/starting material analyze_shifts->further_analysis Complex/unclear signals end End: Impurity Characterized identify_isomer->end identify_byproduct->end further_analysis->end

Caption: Troubleshooting workflow for identifying unknown impurities.

Hypothesized Synthesis and Potential Impurity Formation cluster_synthesis Main Synthetic Pathway cluster_impurities Potential Impurity Side Reactions start_material 4-Methylpyrimidine bromination Bromination (e.g., NBS or Br₂) start_material->bromination product This compound bromination->product incomplete Incomplete Reaction bromination->incomplete over_bromination Over-bromination bromination->over_bromination isomerization Isomer Formation bromination->isomerization hydrolysis Hydrolysis (H₂O) product->hydrolysis unreacted Unreacted 4-Methylpyrimidine incomplete->unreacted dibromo Dibromo-4-methylpyrimidine over_bromination->dibromo hydroxy 4-Methyl-2-hydroxypyrimidine hydrolysis->hydroxy isomer 4-Bromo-2-methylpyrimidine isomerization->isomer

Technical Support Center: Navigating Catalyst Deactivation in Pyridine-Containing Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with catalyst deactivation in cross-coupling reactions involving pyridine substrates. The unique electronic and coordinating properties of the pyridine moiety can present significant hurdles in achieving high-yielding and reproducible catalytic transformations. This guide offers practical solutions, detailed experimental protocols, and visual aids to empower researchers in overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the difficulty in cross-coupling reactions involving pyridine-containing substrates?

A1: The main challenge stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can strongly coordinate to the transition metal center (commonly palladium) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1][2] This issue is often more pronounced when the coupling site is at the 2-position of the pyridine ring, a phenomenon sometimes referred to as the "2-pyridyl problem."[1]

Q2: What are the common catalyst deactivation pathways observed in these reactions?

A2: The primary mechanisms of catalyst deactivation include:

  • Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and preventing the coordination of reactants or inhibiting key steps in the catalytic cycle like oxidative addition or reductive elimination.[1]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, particularly at high catalyst concentrations or elevated temperatures.[1][3]

  • Catalyst Decomposition: The active catalyst, often a Pd(0) species, can agglomerate into inactive palladium black if the catalytic cycle is slow due to inhibition by pyridine.[1][4]

Q3: How does the position of the leaving group on the pyridine ring influence the reaction?

A3: The position of the leaving group (e.g., halide) on the pyridine ring has a significant impact on the reaction's success. 2-halopyridines are notoriously challenging substrates because the proximity of the nitrogen atom to the reaction center enhances its ability to poison the catalyst.[1] 3- and 4-halopyridines are generally more reactive as the nitrogen atom is further from the reaction site, which lessens its inhibitory effect.[1]

Q4: What is the role of ligands in preventing catalyst deactivation?

A4: The choice of ligand is critical for successful cross-coupling with pyridine substrates.[1] Bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃), are often effective.[1] These ligands can sterically hinder the coordination of the pyridine nitrogen to the metal center and increase the electron density on the metal, which can promote the desired catalytic steps.[1]

Q5: How do the base and solvent selection affect catalyst deactivation?

A5: The base and solvent system plays a crucial role in the outcome of the reaction.[1] The choice of base can influence the rate of transmetalation and can also contribute to side reactions. The solvent can affect the solubility of the reagents and the stability of the catalytic species. For instance, in Suzuki-Miyaura coupling, the presence of water can be beneficial but may also lead to protodeboronation, a side reaction that consumes the boronic acid.[1]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during cross-coupling reactions with pyridine substrates.

Issue Potential Cause Troubleshooting Steps
Low or No Conversion Catalyst Poisoning by Pyridine Nitrogen: The pyridine substrate is coordinating to the palladium center and inhibiting the catalytic cycle.[1][2]1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃.[1]2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure efficient generation of the active catalytic species.[1]3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial deactivation.[1]
Inefficient Oxidative Addition: The C-X bond of the pyridine halide is not being effectively activated.[1]1. Change the Halide: If possible, switch from a chloride to a bromide or iodide, as C-Br and C-I bonds are generally more reactive.[1]2. Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10-20 °C, while monitoring for potential decomposition.[1]
Formation of Side Products Protodeboronation (in Suzuki Coupling): The boronic acid is being replaced by a hydrogen atom.1. Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.[1]2. Choose a Non-Aqueous Base: Consider using a base like K₃PO₄ in an anhydrous solvent.[1]
Homocoupling: The organometallic reagent is coupling with itself.1. Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture to remove oxygen.[1]2. Use a Pd(0) Source or Efficient Pre-catalyst: Pd(II) pre-catalysts can sometimes lead to homocoupling during their initial reduction to Pd(0).[1]
Catalyst Decomposition (Palladium Black Formation) Slow Catalysis Leading to Agglomeration: If the catalytic cycle is slow due to pyridine inhibition, the active Pd(0) species may have a longer lifetime in solution, leading to agglomeration.[1]1. Optimize Reaction Conditions to Increase Rate: Implement strategies to accelerate the catalytic cycle, such as using more active ligands or higher temperatures.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Pyridine Substrate

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a halopyridine with a boronic acid. Optimization of specific parameters will likely be necessary.

Materials:

  • Halopyridine (1.0 equiv)

  • Boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the halopyridine, boronic acid, palladium catalyst, ligand (if applicable), and base.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Kinetic Monitoring of Catalyst Deactivation by ¹H NMR

This protocol allows for the in-situ monitoring of a cross-coupling reaction to understand its kinetics and identify potential catalyst deactivation.

Materials:

  • Reactants and catalyst system as described in Protocol 1

  • Anhydrous deuterated solvent (e.g., toluene-d₈)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tube with a J. Young valve

Procedure:

  • Sample Preparation: In a glovebox, combine all reagents and the internal standard in an NMR tube. Add the deuterated solvent.

  • Data Acquisition: Immediately place the NMR tube in a pre-heated NMR spectrometer and acquire ¹H NMR spectra at regular intervals.

  • Data Analysis: Integrate the signals corresponding to the starting materials, product, and internal standard. Plot the concentration of the product versus time to determine the reaction rate. A plateau in product formation before complete consumption of the starting material is indicative of catalyst deactivation.[1]

Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(0)L_n Catalyst Pyridine_Coordination Pyridine Coordination Active_Catalyst->Pyridine_Coordination Pyridine Substrate Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Reactants Decomposition Decomposition Active_Catalyst->Decomposition Slow Catalysis Inactive_Complex Inactive [Pd(0)L_n(Pyridine)] Complex Pyridine_Coordination->Inactive_Complex Inactive_Complex->Active_Catalyst Reversible Inhibition (in some cases) Palladium_Black Palladium Black (Inactive) Decomposition->Palladium_Black

Caption: Primary pathways for catalyst deactivation in pyridine-containing coupling reactions.

Troubleshooting_Workflow Start Low or No Reaction Conversion Check_Catalyst Is Catalyst Poisoning Suspected? Start->Check_Catalyst Change_Ligand Switch to Bulky, Electron-Rich Ligand Check_Catalyst->Change_Ligand Yes Check_Oxidative_Addition Is Oxidative Addition Inefficient? Check_Catalyst->Check_Oxidative_Addition No Use_Precatalyst Use a Well-Defined Pre-catalyst Change_Ligand->Use_Precatalyst Success Reaction Successful Use_Precatalyst->Success Change_Halide Switch to More Reactive Halide (Br, I) Check_Oxidative_Addition->Change_Halide Yes Check_Oxidative_Addition->Success No Increase_Temp Increase Reaction Temperature Change_Halide->Increase_Temp Increase_Temp->Success

Caption: A decision-making workflow for troubleshooting low conversion in pyridine coupling reactions.

References

Troubleshooting incomplete conversion of 2-Bromo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the incomplete conversion of 2-Bromo-4-methylpyrimidine in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is not going to completion. What are the general steps I should take to troubleshoot it?

A1: Incomplete conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters. The primary factors to investigate include the quality of reagents and solvents, the integrity of the catalytic system, and the reaction conditions.

A logical troubleshooting workflow can help pinpoint the issue. Start by confirming the identity and purity of your starting materials. Ensure all solvents are anhydrous and properly degassed, as oxygen and water can lead to catalyst decomposition and undesirable side reactions.[1][2][3] The choice of catalyst, ligand, and base is also critical and often interdependent; what works for one type of coupling may not be optimal for another.[2][4][5]

Below is a general workflow to diagnose and solve incomplete conversion issues.

G cluster_checks Initial Checks start Incomplete Conversion (Unreacted this compound) check_reagents Verify Purity & Integrity of Starting Materials & Reagents start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Time) start->check_conditions check_catalyst Evaluate Catalyst System (Catalyst, Ligand, Base) start->check_catalyst optimize Systematically Optimize Reaction Parameters check_reagents->optimize Reagents OK check_conditions->optimize Conditions OK check_catalyst->optimize System OK end_node Reaction Complete optimize->end_node

Caption: A general workflow for troubleshooting incomplete reactions.

Q2: I am observing a significant amount of 4-methylpyrimidine, the de-brominated byproduct. How can I prevent this?

A2: The formation of 4-methylpyrimidine is a result of a dehalogenation side reaction, where the bromine atom is replaced by a hydrogen atom.[2] This is a prevalent issue in palladium-catalyzed cross-coupling reactions and is often caused by the formation of palladium-hydride (Pd-H) species.[2]

Primary Causes of Dehalogenation:

  • Bases: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can generate hydride species, especially at higher temperatures.[2]

  • Solvents: Protic solvents (e.g., alcohols) or solvents that can degrade (e.g., DMF with traces of water) can act as hydride sources.[2]

  • Reagents: Impurities in reagents, such as borane species in boronic acids, can contribute to Pd-H formation.[2]

  • Water: The presence of water can react with bases or other reagents to generate hydrides.[2]

Strategies to Minimize Dehalogenation:

  • Choice of Base: Switch to weaker, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃.[2][4]

  • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands accelerate the desired reductive elimination step, which outcompetes the dehalogenation pathway.[2]

  • Anhydrous Conditions: Ensure all glassware is oven-dried and that anhydrous, degassed solvents are used.[1][2]

  • Reaction Temperature: Lowering the reaction temperature may reduce the rate of base or solvent degradation that leads to hydride formation.

The following decision tree can guide your optimization efforts to minimize dehalogenation.

G start Dehalogenation Observed (4-methylpyrimidine byproduct) q_base Is a strong alkoxide base (e.g., NaOtBu) being used? start->q_base a_base_yes Switch to weaker inorganic base (e.g., K3PO4, Cs2CO3) q_base->a_base_yes Yes q_ligand Is the phosphine ligand sufficiently bulky/electron-rich? q_base->q_ligand No a_base_yes->q_ligand a_ligand_no Use bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos) q_ligand->a_ligand_no No q_conditions Are conditions strictly anhydrous and anaerobic? q_ligand->q_conditions Yes a_ligand_no->q_conditions a_conditions_no Use oven-dried glassware. Use anhydrous, degassed solvents. q_conditions->a_conditions_no No end_node Minimized Dehalogenation q_conditions->end_node Yes a_conditions_no->end_node

Caption: A decision tree for troubleshooting dehalogenation.

Q3: My Suzuki-Miyaura coupling reaction is sluggish and gives low yields. What factors should I optimize?

A3: Low yields in the Suzuki coupling of 2-bromopyrimidines can be attributed to several factors, including catalyst deactivation and inefficient transmetalation. The electron-deficient nature of the pyrimidine ring and the potential for the nitrogen atoms to coordinate with the palladium catalyst can complicate the reaction.[1]

Key Optimization Parameters:

  • Catalyst/Ligand System: The pyridine nitrogen can bind to the palladium catalyst, forming inactive species.[1] Employing bulky, electron-rich phosphine ligands can mitigate this by sterically shielding the palladium center.[1][2]

  • Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[4] For this compound, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones.[4] Poor solubility of the base can also limit its effectiveness.[4]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. The water can improve the solubility of the base and facilitate the reaction.[6][7] However, be mindful of potential side reactions like protodeboronation.

  • Boronic Acid Stability: The boronic acid coupling partner can undergo protodeboronation (replacement of the boronic acid group with hydrogen), especially with aqueous bases.[1] Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can help prevent this side reaction.[1]

EntryCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10012-1870-90
2Pd₂(dba)₃ (1.5)XPhos (3.3)K₃PO₄ (2.0)Toluene80-1001675-90[2]
3Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/H₂O901265-85
4XPhos Pd G2 (2)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)1001670-95[6]

*Yields are typical ranges observed for similar 2-bromopyridine/pyrimidine substrates and serve as a starting point for optimization.

This protocol is optimized to reduce dehalogenation of this compound.[2]

  • Reagent Preparation: In a glovebox or under a strict argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable ligand (e.g., XPhos, 3.3 mol%), and potassium phosphate (K₃PO₄, 2.0 eq) to an oven-dried Schlenk tube.[2]

  • Substrate Addition: Add this compound (1.0 eq) and the desired arylboronic acid (1.2 eq) to the tube.[2]

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.[2]

  • Reaction: Seal the tube and heat the mixture to 80-100°C. Monitor the reaction's progress by TLC or LC-MS.[2]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue via column chromatography.[2]

Q4: I am attempting a Buchwald-Hartwig amination and observing incomplete conversion. How can I improve the yield?

A4: The Buchwald-Hartwig amination is a powerful method for C-N bond formation, but its success with this compound depends heavily on the careful selection of the catalyst system and base.[5][8]

Common Issues and Solutions:

  • Base Strength and Type: A strong, non-nucleophilic base is typically required to deprotonate the amine.[4] Sodium tert-butoxide (NaOtBu) is commonly used, but as mentioned, it can contribute to dehalogenation. Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective alternatives, especially with more electron-rich ligands.

  • Catalyst Inhibition: The aminopyrimidine product can sometimes act as a ligand and inhibit the catalyst, leading to incomplete conversion.[4] Using a higher catalyst loading or a more active, sterically hindered ligand system may be necessary to overcome this product inhibition.[4]

  • Ligand Choice: The ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, XPhos, RuPhos) are often required to promote the reductive elimination step and stabilize the catalyst.[2][9]

EntryAmineCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)
1AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11075-85[9]
2MorpholinePd₂(dba)₃ (1.5)RuPhos (3.0)NaOtBu (1.4)Dioxane10080-95[9]
3Primary AlkylaminePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)t-BuOH10070-90
4Secondary Amine[Pd(allyl)Cl]₂ (2)t-BuXPhos (8)NaOtBu (1.5)Toluene10060-90[10]

*Yields are estimated based on typical ranges for similar 2-bromopyridine substrates.[9]

This protocol is a general guideline and may require optimization.[5]

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., RuPhos, 3.0 mol%), and the base (e.g., NaOtBu, 1.4 eq) to an oven-dried reaction tube.

  • Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the tube and heat the mixture to 80-110°C with stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Q5: My Sonogashira coupling is failing or giving significant alkyne homocoupling. What should I do?

A5: The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne.[11] Common failure modes include catalyst inactivity and the formation of alkyne homodimers (Glaser coupling) as a major byproduct.[3]

Troubleshooting Strategies:

  • Preventing Homocoupling (Glaser Product): This side reaction is promoted by oxygen and high concentrations of the copper(I) co-catalyst.[3][4]

    • Strictly Anaerobic Conditions: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[3]

    • Reduce Copper Loading: Use the minimum effective amount of CuI (e.g., 5 mol%).[3][12] In persistent cases, copper-free conditions may be necessary.[3]

    • Slow Alkyne Addition: Adding the alkyne slowly can help maintain a low concentration of the copper acetylide intermediate, disfavoring dimerization.[3]

  • Ensuring Catalyst Activity: The Pd(0) catalyst is sensitive to air and moisture.[3]

    • Catalyst Quality: Use a fresh, high-quality palladium catalyst and handle it under an inert atmosphere.[3] If the reaction mixture turns black, this indicates the precipitation of palladium black due to catalyst decomposition.[3]

    • Base Choice: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used to deprotonate the alkyne.[4][11] Ensure it is anhydrous and degassed.

The following conditions have been optimized for the coupling of 2-amino-3-bromopyridines, which serve as an excellent model for this compound.[12][13]

CatalystPd Loading (mol%)LigandLigand Loading (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(CF₃COO)₂2.5PPh₃5CuI (5)Et₃NDMF100372-96[12]
Pd(PPh₃)₄0.15--CuI (0.3)Et₃NTHFRT16~85-95[14]

This protocol is adapted from established procedures.[12][14]

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5.0 mol%), and copper(I) iodide (CuI, 5.0 mol%).[12]

  • Solvent and Reagent Addition: Add anhydrous, degassed DMF via syringe and stir for 15-30 minutes. Then, add this compound (1.0 eq), the terminal alkyne (1.2 eq), and triethylamine (base/solvent).[12]

  • Reaction: Heat the mixture to the desired temperature (e.g., 100°C) and monitor its progress by TLC.[12]

  • Workup: Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).[13]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[13]

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L2 Pd0->OxAdd Oxidative Addition ArX This compound (Ar-X) ArX->OxAdd Transmetalation Transmetalation Complex (Ar-Pd(II)-C≡C-R)L2 OxAdd->Transmetalation Alkyne Terminal Alkyne (R-C≡C-H) CuAcetylide Copper Acetylide (R-C≡C-Cu) Alkyne->CuAcetylide CuX CuI CuX->CuAcetylide Base Base (e.g., Et3N) Base->CuAcetylide CuAcetylide->Transmetalation Transmetalation Glaser Glaser Homocoupling (R-C≡C-C≡C-R) CuAcetylide->Glaser Transmetalation->Pd0 Reductive Elimination Product Product (Ar-C≡C-R) Transmetalation->Product O2 O2 O2->Glaser

Caption: Catalytic cycle of the Sonogashira coupling reaction.

References

Purification of crude 2-Bromo-4-methylpyrimidine by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 2-Bromo-4-methylpyrimidine

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of crude this compound by column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides solutions in a question-and-answer format to common problems encountered during the purification of this compound and related heterocyclic compounds.

Q1: How do I select the appropriate solvent system (eluent) for the column?

A1: The selection of an appropriate solvent system is critical for good separation. The ideal eluent should move the target compound, this compound, to a Retention Factor (Rf) of approximately 0.25 to 0.35 on a Thin Layer Chromatography (TLC) plate.[1]

  • Initial Screening: Use TLC to test various solvent mixtures. A common and effective starting point for pyridine and pyrimidine derivatives is a binary mixture of a non-polar solvent like hexanes (or heptane) and a more polar solvent like ethyl acetate.[2][3]

  • Polarity Adjustment:

    • If the Rf value is too high (spot travels too far), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).

    • If the Rf value is too low (spot barely moves from the baseline), the eluent is not polar enough. Increase the proportion of the polar solvent.[4]

  • Alternative Solvents: If good separation from impurities is not achieved with hexanes/ethyl acetate, other solvent systems can be explored. Dichloromethane (DCM) is a solvent of intermediate polarity that can be paired with hexanes or a polar solvent like methanol (up to 10% to avoid dissolving the silica).[2][5]

Summary of Common Solvent Systems

Non-Polar Component Polar Component Polarity Typical Use Case
Hexanes / Heptane Ethyl Acetate Low to Medium Standard system for compounds of moderate polarity. Excellent for achieving fine separations.[2]
Hexanes / Heptane Diethyl Ether Low to Medium Similar to Ethyl Acetate systems but can offer different selectivity.[2]
Dichloromethane Methanol Medium to High Effective for more polar compounds that do not elute with ethyl acetate systems.[2]

| Dichloromethane | Hexanes / Heptane | Low | Useful for separating very non-polar compounds.[3] |

Q2: My separation is poor. The fractions are all mixed even though the spots are separated on TLC. What went wrong?

A2: This is a common issue that can arise from several factors during the setup and execution of the column chromatography.

  • Improper Column Packing: Air bubbles or channels in the silica gel bed lead to an uneven solvent front, causing significant band broadening and poor separation. Ensure the silica is packed as a uniform, homogenous slurry.[6]

  • Column Overloading: Loading too much crude material relative to the amount of silica gel is a primary cause of poor separation. A general guideline is to use a 1:20 to 1:100 ratio of crude product to silica gel by weight, depending on the difficulty of the separation.

  • Sample Band is Too Wide: The initial band of the sample applied to the column should be as narrow as possible.

    • Wet Loading: Dissolve the crude product in the absolute minimum amount of the eluent or a slightly more polar, volatile solvent.[7] Using too much solvent will widen the initial band.

    • Dry Loading: If the compound is poorly soluble in the eluent, consider dry loading. This involves pre-adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the top of the column.[8][9]

  • Compound Instability: The compound may be degrading on the acidic silica gel, leading to streaking and the appearance of new spots in the collected fractions.[10] You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred.

Q3: My compound is not coming off the column. What should I do?

A3: If your compound is not eluting, it indicates that it is too strongly adsorbed to the silica gel.

  • Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, you can slowly increase the percentage of ethyl acetate. If the compound still does not elute, a stronger solvent like methanol can be added to the eluent (e.g., 5% methanol in dichloromethane).[2]

  • Check for Decomposition: It is possible the compound has decomposed on the column.[10] This is more likely if the compound is sensitive to acid. In this case, you can try using deactivated silica gel (by adding a small amount of triethylamine to the eluent, ~1-3%) or an alternative stationary phase like alumina.[10]

  • Verify Sample Presence: Before concluding the compound is stuck, ensure it was present in the crude mixture and that the fractions are not too dilute to detect by TLC. Try concentrating a few fractions to see if the compound becomes visible.[10]

// Nodes start [label="Poor Separation or\nNo Elution", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond];

// Causes cause1 [label="Improper Solvent System?", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Column Overloading?", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Poor Column Packing?", fillcolor="#FBBC05", fontcolor="#202124"]; cause4 [label="Compound Degradation?", fillcolor="#FBBC05", fontcolor="#202124"]; cause5 [label="Sample Loading Issue?", fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions sol1a [label="Rf too high/low on TLC.\nAdjust eluent polarity.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol1b [label="Compound not eluting.\nGradually increase eluent polarity.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Reduce sample load.\n(Aim for 1-5% of silica weight)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3 [label="Repack column using\n a uniform slurry.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol4 [label="Test stability on TLC.\nUse deactivated silica or alumina.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol5 [label="Use minimal solvent for wet load\nor perform dry loading.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges edge [color="#4285F4", arrowhead=normal, penwidth=1.5];

start -> {cause1, cause2, cause3, cause4, cause5} [dir=none];

cause1 -> sol1a [label=" Check TLC "]; cause1 -> sol1b [label=" Check Column "]; cause2 -> sol2; cause3 -> sol3; cause4 -> sol4; cause5 -> sol5; } A troubleshooting workflow for column chromatography.

Experimental Protocols

This section provides a detailed methodology for the purification of this compound using flash column chromatography.

Protocol 1: Flash Column Chromatography

This protocol describes a general procedure for purifying approximately 1 gram of crude this compound.

1. Materials and Equipment

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Solvents (e.g., HPLC grade hexanes and ethyl acetate)

  • Sand (washed)

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

2. Column Preparation (Slurry Packing)

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[6]

  • Add a thin layer of sand (~1 cm) over the plug to create a flat base.[6]

  • In a separate beaker, prepare a slurry by mixing the required amount of silica gel (e.g., 50 g for 1 g of crude product) with the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).[6]

  • Carefully pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.

  • Gently tap the side of the column to dislodge any air bubbles and encourage uniform packing.

  • Open the stopcock and allow the excess solvent to drain until the solvent level is just at the top of the silica bed. Do not let the column run dry.

  • Add another thin layer of sand (~0.5 cm) on top of the silica bed to prevent it from being disturbed during sample and eluent addition.[7]

3. Sample Loading

  • Method A: Wet Loading (for samples soluble in the eluent)

    • Dissolve the crude product (~1 g) in the minimum possible volume of eluent (typically 1-2 mL).[7]

    • Carefully pipette the solution onto the top layer of sand, allowing it to absorb fully into the silica bed.

    • Rinse the sample flask with a small amount of eluent and add this to the column to ensure complete transfer.

  • Method B: Dry Loading (for samples poorly soluble in the eluent)

    • Dissolve the crude product (~1 g) in a suitable volatile solvent (e.g., dichloromethane or acetone).[8]

    • Add a small amount of silica gel (~5-10 g) to the solution to form a slurry.[7]

    • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[8]

    • Carefully add this powder to the top of the prepared column.

4. Elution and Fraction Collection

  • Carefully add the eluent to the top of the column, taking care not to disturb the top layer of sand.

  • Apply gentle pressure to the top of the column (using a pump or regulated air line) to achieve a steady flow rate.

  • Begin collecting fractions in separate test tubes.

  • Monitor the separation by collecting small spots from the eluting fractions onto a TLC plate.

  • If separation is slow or the desired compound is not eluting, the polarity of the eluent can be gradually increased (gradient elution).

5. Product Isolation

  • Analyze the TLC plate of the collected fractions under a UV lamp to identify which fractions contain the pure this compound.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

// Nodes crude_product [label="Crude this compound", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; tlc_analysis [label="1. TLC Analysis\n(Determine Solvent System)"]; column_prep [label="2. Column Preparation\n(Slurry Packing)"]; sample_load [label="3. Sample Loading\n(Wet or Dry Method)"]; elution [label="4. Elution & Fraction Collection\n(Isocratic or Gradient)"]; fraction_analysis [label="5. Fraction Analysis\n(TLC)"]; combine_fractions [label="6. Combine Pure Fractions"]; solvent_removal [label="7. Solvent Removal\n(Rotary Evaporation)"]; pure_product [label="Pure Product", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges crude_product -> tlc_analysis; tlc_analysis -> column_prep; column_prep -> sample_load; sample_load -> elution; elution -> fraction_analysis; fraction_analysis -> combine_fractions; combine_fractions -> solvent_removal; solvent_removal -> pure_product; }

Workflow for column chromatography purification.

References

Technical Support Center: Palladium-Catalyzed Reactions of 2-Bromo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions of 2-Bromo-4-methylpyrimidine. The focus is on the critical role of the solvent in achieving successful reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during palladium-catalyzed reactions of this compound, such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

Issue 1: Low or No Product Yield

Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is resulting in a low yield. What are the potential solvent-related causes, and how can I improve it?

Answer:

Low yields in Suzuki-Miyaura couplings involving heteroaryl halides like this compound are frequently associated with a suboptimal choice of solvent. Key factors to consider include:

  • Solvent Polarity and Composition: The polarity of the solvent system is crucial. For Suzuki couplings of bromopyridines, a biphasic mixture of an organic solvent and water is often optimal. This is because the base (e.g., K₃PO₄, K₂CO₃) has better solubility in the aqueous phase, while the organic substrate and catalyst reside in the organic phase. A common starting point is a 4:1 or 5:1 mixture of an ethereal solvent like 1,4-dioxane or THF with water.[1] A less polar solvent like toluene in a biphasic mixture with water can also be effective, particularly with modern, bulky phosphine ligands.[1]

  • Oxygen Sensitivity: Palladium(0) catalysts are susceptible to oxidation, which leads to catalyst deactivation. It is critical to use degassed solvents. Solvents can be degassed by sparging with an inert gas (nitrogen or argon) for 30-60 minutes before use.[1]

  • Base Solubility: The chosen base must have some solubility in the reaction medium to be effective. If you are using a non-polar solvent like toluene, the addition of water can be beneficial to dissolve inorganic bases such as carbonates and phosphates.[1]

Troubleshooting Steps:

  • Switch to a Biphasic Solvent System: If you are using a single organic solvent, try a mixture of 1,4-dioxane/water or toluene/water.[1]

  • Ensure Rigorous Degassing: Sparge your solvents with nitrogen or argon before setting up the reaction.

  • Consider a Different Base-Solvent Combination: For a stronger, non-nucleophilic base like K₃PO₄, a toluene/H₂O or t-BuOH/H₂O system with a suitable ligand can lead to higher yields.[1]

  • Evaluate Substrate Solubility: Ensure your starting materials are sufficiently soluble in the chosen solvent system. If solubility is an issue, a different organic solvent may be required.[2]

Issue 2: Formation of Side Products (Homocoupling and Protodebromination)

Question: I am observing significant amounts of homocoupled boronic acid and/or the debrominated starting material (4-methylpyrimidine) in my reaction mixture. How can the solvent influence this?

Answer:

The formation of side products is a common issue and can be influenced by the solvent system.

  • Homocoupling: This occurs when the boronic acid couples with itself and is often promoted by the presence of oxygen.[1][2] Therefore, using thoroughly degassed solvents is the first line of defense.

  • Protodebromination (or Dehalogenation): This is the replacement of the bromine atom with a hydrogen atom. This can happen if the reaction kinetics are slow, allowing for side reactions to occur. The choice of solvent can impact the reaction rate. Solvents that promote a faster cross-coupling reaction can often minimize protodebromination.[1] For Stille couplings of similar substrates, it has been observed that solvents like dioxane and DMF can lead to more dehalogenation compared to toluene.[1]

Troubleshooting Steps:

  • Improve Degassing: Ensure all solvents and the reaction vessel are thoroughly purged with an inert gas.

  • Optimize Reaction Rate: Switch to a solvent system known to promote faster reaction rates for your specific coupling type. For Suzuki reactions of similar substrates, toluene/H₂O and t-BuOH/H₂O with bulky phosphine ligands have proven to be efficient.[1]

Issue 3: Catalyst Deactivation or Decomposition

Question: My reaction starts but then stalls, and I observe the formation of palladium black. What role does the solvent play in this?

Answer:

Catalyst deactivation is a significant challenge, especially with pyridine-containing substrates due to the coordinating nature of the nitrogen atom.[3] The solvent can influence this in several ways:

  • Ligand-Solvent Compatibility: The chosen phosphine ligand must be soluble in the reaction solvent at the reaction temperature to effectively protect the palladium center and facilitate the catalytic cycle.

  • Presence of Oxidants: As previously mentioned, oxygen is a key culprit in catalyst decomposition.[1]

  • Solvent-Assisted Reduction of Pd(II): Some solvents can participate in the reduction of the Pd(II) precatalyst to the active Pd(0) species. For instance, amide dipolar aprotic solvents like DMF, as well as 1,4-dioxane and DME, can be oxidized by Pd(II) species to yield Pd(0).[4]

Troubleshooting Steps:

  • Check Ligand-Solvent Compatibility: Ensure your chosen phosphine ligand is soluble in the reaction solvent at the reaction temperature.

  • Maintain an Inert Atmosphere: Rigorous exclusion of oxygen throughout the experiment is critical.

  • Consider Solvent Choice with Pre-catalyst: The choice of pre-catalyst can influence the optimal solvent. Less polar solvents like toluene or 1,4-dioxane are often paired with Pd(PPh₃)₄, while ionic pre-catalysts may perform better in highly polar solvents.[4]

Frequently Asked Questions (FAQs)

Q1: For a Suzuki-Miyaura coupling of this compound, what is a good starting solvent system?

A1: A robust starting point is a degassed biphasic mixture of an ethereal solvent and water, such as 1,4-dioxane/water or THF/water in a 4:1 or 5:1 ratio.[1] This system generally provides good solubility for both the organic substrates and inorganic bases.

Q2: I am performing a Sonogashira coupling. Which solvents are typically recommended?

A2: For Sonogashira couplings, polar aprotic solvents are often used. DMF is a common choice due to its high boiling point and ability to dissolve a wide range of substrates.[4][5] However, in some cases, DMF can displace ligands from the active palladium complex, slowing the reaction.[5] In such instances, a less coordinating solvent like toluene may provide better results.[5] Anhydrous THF is also frequently used.[6]

Q3: For a Heck coupling reaction, what solvent should I consider?

A3: The Heck reaction is often conducted in polar aprotic solvents. DMF is a classic choice due to its high boiling point, which can enhance reaction rates.[4] Anhydrous acetonitrile is another commonly used solvent for Heck couplings.[6]

Q4: Can the solvent affect the chemoselectivity of a reaction?

A4: Yes, the solvent can play a significant role in chemoselectivity. For substrates with multiple reactive sites, the polarity of the solvent can influence which site reacts. For example, in the Suzuki coupling of certain bifunctional substrates, nonpolar solvents can favor reaction at a C-Cl bond, while polar solvents can switch the selectivity to a C-OTf bond.[7][8] This is attributed to the ability of polar solvents to stabilize different catalytically active species.[7][8]

Q5: How critical is the water content in my solvent for a Suzuki coupling?

A5: The presence of water can be critical. In many cases, a small amount of water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[9] However, the optimal amount can vary, and excessive water can sometimes lead to side reactions like protodeboronation of the boronic acid.[2] It is often a parameter that requires optimization for a specific reaction.

Data Presentation

The following tables summarize quantitative data on the effect of solvents in palladium-catalyzed reactions of substrates structurally similar to this compound. This data can be used as a guide for solvent selection and optimization.

Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of 2-Bromopyridine Analogues

Catalyst PrecursorLigandBaseSolventCoupling PartnerTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂OArylboronic acid1008~90-98Highly active catalyst system.[10]
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂OPhenylboronic acid90>12>85A classic, reliable catalyst system.[10]
PdCl₂(dppf)dppfCs₂CO₃DMFArylboronic acid9012~88-96Effective in a polar aprotic solvent.[10]

Table 2: Illustrative Yields for Buchwald-Hartwig Amination of 2-Bromopyridine Analogues

Catalyst PrecursorLigandBaseSolventCoupling PartnerTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃XantphosNaOtBuTolueneMorpholine10016HighGood for C-N bond formation.[11]
Pd(OAc)₂BINAPCs₂CO₃TolueneAniline10024HighA common catalyst/ligand combination.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.

  • Reaction Setup: In a dry Schlenk tube or reaction vial, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (e.g., K₃PO₄, 2.0-3.0 eq.).[11]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and, if separate, the ligand.[11]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent(s) (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[11]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

General Procedure for Sonogashira Coupling of this compound

Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.

  • Reaction Setup: To a dry Schlenk flask, add 2-Bromo-4-methylpyridine (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper co-catalyst (e.g., CuI, 5 mol%).[6]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF), the base (e.g., Et₃N, 2.0 eq.), and the terminal alkyne (1.2 eq.).[6][10]

  • Reaction: Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.[6]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with an appropriate organic solvent and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.[10]

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound, Boronic Acid, Base catalyst Add Pd Catalyst & Ligand reagents->catalyst 1 inert Establish Inert Atmosphere (Evacuate/Backfill) catalyst->inert 2 solvent Add Degassed Solvent inert->solvent 3 heat Heat & Stir (80-110 °C) solvent->heat 4 monitor Monitor Progress (TLC, LC-MS) heat->monitor 5 workup Cool & Dilute, Wash with H₂O/Brine monitor->workup 6 purify Dry, Concentrate, & Purify (Chromatography) workup->purify 7 product Final Product purify->product 8 Troubleshooting_Low_Yield cluster_solvent Solvent System Issues cluster_base Base & Solubility Issues cluster_catalyst Catalyst Issues start Low or No Yield q_solvent Is the solvent system optimal? start->q_solvent a_biphasic Action: Switch to a biphasic system (e.g., dioxane/H₂O or toluene/H₂O). q_solvent->a_biphasic No q_base Is the base soluble and effective? q_solvent->q_base Yes a_degas Action: Ensure rigorous degassing of solvents. a_biphasic->a_degas a_base_sol Action: For non-polar solvents, add H₂O to dissolve the base. q_base->a_base_sol No q_catalyst Is the catalyst active? q_base->q_catalyst Yes a_base_strength Action: Consider a stronger base (e.g., K₃PO₄). a_base_sol->a_base_strength a_inert Action: Maintain a strictly inert atmosphere. q_catalyst->a_inert No

References

Validation & Comparative

A Comparative Yield Analysis of Boronic Acids in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical factor influencing the success of this palladium-catalyzed reaction is the choice of the organoboron reagent, most commonly a boronic acid. This guide provides a comparative analysis of the performance of various boronic acids in Suzuki coupling reactions, supported by experimental data, to aid in the selection of optimal reagents and reaction conditions.

The Influence of Boronic Acid Structure on Reaction Yield

The structure of the boronic acid, particularly the electronic nature of its organic substituent, plays a pivotal role in the reaction outcome. Generally, electron-donating groups on an arylboronic acid can enhance the rate of transmetalation, a key step in the catalytic cycle, often leading to higher yields. Conversely, electron-withdrawing groups can sometimes result in lower or slower reactions, although this can be influenced by the specific reaction conditions.[1] The stability of the boronic acid is also a crucial factor, with some heteroarylboronic acids being susceptible to protodeboronation, a side reaction that cleaves the carbon-boron bond.

Comparative Yield Data

The following tables summarize experimental data on the yields of Suzuki coupling reactions with different classes of boronic acids.

Arylboronic Acids: Electronic Effects

The electronic properties of substituents on the arylboronic acid significantly impact reaction yields.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acid4-BromoacetophenonePd-bpydc-NdK₂CO₃DMF/H₂O (1:1)703>95
4-Methoxyphenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002-2491
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)RT1292
4-(Trifluoromethyl)phenylboronic acid4-BromoacetophenonePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002-2485
3,5-Bis(trifluoromethyl)phenylboronic acid1-Bromo-4-tert-butylbenzenePd₂(dba)₃ / P(t-Bu)₃KFTHFRT394

Data compiled from multiple sources.

Heteroarylboronic Acids

Heteroarylboronic acids are essential for introducing heterocyclic moieties into target molecules. Their reactivity can be influenced by the nature of the heteroatom and the position of the boronic acid group. For instance, 2-pyridylboronic acids can be challenging coupling partners due to the nitrogen atom's potential to coordinate with the palladium catalyst.[2]

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
2-Thiopheneboronic acidPyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄Dioxane100-~80
3-Thiopheneboronic acid4-BromobenzonitrileNot SpecifiedNot SpecifiedNot Specified130-93
2-Furanboronic acidPyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄Dioxane65-~70
3-Pyridylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002-2488
5-Pyrimidinylboronic acidAryl halidesNot SpecifiedNot SpecifiedNot Specified--High

Data compiled from multiple sources, including[3].

Alkyl- and Vinylboronic Acids

The Suzuki coupling is also a valuable method for forming sp³-sp² and sp²-sp² carbon-carbon bonds using alkyl- and vinylboronic acids, respectively. These reactions often require specific catalyst systems to achieve high yields and avoid side reactions like β-hydride elimination.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Methylboronic acid2-BromonaphthaleneAntPhos / Pd sourceTMSOKNot Specified-<194
Cyclopropylboronic acid2-BromonaphthaleneAntPhos / Pd sourceTMSOKNot Specified-<185
(E)-Hex-1-en-1-ylboronic acidIodobenzenePd(PPh₃)₄NaOEtBenzene/H₂OReflux288
(Z)-Hex-1-en-1-ylboronic acidIodobenzenePd(PPh₃)₄NaOEtBenzene/H₂OReflux286

Data compiled from multiple sources, including[4].

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for Suzuki-Miyaura cross-coupling reactions.

General Procedure for the Suzuki Coupling of an Aryl Bromide with an Arylboronic Acid

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed Toluene (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the vessel and create an inert atmosphere by evacuating and backfilling with nitrogen or argon (repeat three times).

  • Add the degassed toluene and water via syringe.

  • Place the vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress using TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[5]

Protocol for Ligand-Free Suzuki-Miyaura Coupling at Room Temperature

Materials:

  • Aryl halide (1 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.5 mol%)

  • WEB (Water Extract of Banana) (3 mL)

Procedure:

  • In a reaction vessel, combine the aryl halide, arylboronic acid, and Pd(OAc)₂ in WEB.

  • Stir the mixture at room temperature for the specified time.

  • Extract the reaction mixture with diethyl ether.

  • Purify the combined organic extracts by column chromatography to obtain the desired product.[1]

Mechanistic Overview: The Suzuki Coupling Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R¹-Pd(II)Ln-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product_out R¹-R² RedElim->Product_out R1X_in R¹-X R1X_in->OxAdd R2B_in R²-B(OR)₂ R2B_in->Transmetalation Base_in Base Base_in->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex. This is followed by transmetalation, where the organic group (R²) from the boronic acid derivative replaces the halide on the palladium center, a step that is facilitated by a base. The cycle concludes with reductive elimination, which forms the new C-C bond in the product (R¹-R²) and regenerates the active Pd(0) catalyst.[5][6]

References

A Comparative Guide to the Validation of Analytical Methods for 2-Bromo-4-methylpyrimidine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates like 2-Bromo-4-methylpyrimidine is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The validation of analytical methods is a critical regulatory requirement that establishes the reliability and suitability of a chosen analytical technique.

This guide provides a comprehensive comparison of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantification of this compound. While specific validated method data for this compound is not extensively published, this guide synthesizes standard validation protocols based on International Council for Harmonisation (ICH) guidelines and presents representative experimental data analogous to similar brominated heterocyclic compounds.

Methodologies and Validation Parameters

The choice between HPLC and GC for the quantification of this compound depends on several factors, including the volatility of the analyte, the sample matrix, and the nature of potential impurities. HPLC is well-suited for non-volatile and thermally labile compounds, while GC is ideal for volatile and thermally stable compounds.[1]

The validation of these analytical methods involves assessing several key parameters to ensure the method is fit for its intended purpose.[2][3][4][5][6] These parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method with UV detection is a common approach for the analysis of aromatic heterocyclic compounds.

Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable diluent (e.g., acetonitrile/water mixture) and further diluted to create calibration standards and sample solutions.

Validation Data Summary

The following table summarizes representative validation data for an HPLC method, based on ICH guidelines.

Validation ParameterAcceptance CriteriaRepresentative Results
Specificity No interference at the retention time of the analytePeak purity of > 0.999
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) To be defined based on application1 - 100
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD (µg/mL) Signal-to-Noise ratio of 3:10.1
LOQ (µg/mL) Signal-to-Noise ratio of 10:10.3
Robustness % RSD ≤ 2.0% for varied parametersRobust

Gas Chromatography (GC) Method

GC is a powerful technique for the analysis of volatile compounds and can be used for the assay and impurity profiling of this compound.

Experimental Protocol
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[7]

  • Injector: Split/splitless inlet, typically at 250 °C.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Oven Temperature Program: A suitable temperature gradient to ensure separation of the analyte from any impurities.

  • Detector Temperature (FID): 280 °C.

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a known concentration.

Validation Data Summary

The following table summarizes representative validation data for a GC method, based on ICH guidelines.

Validation ParameterAcceptance CriteriaRepresentative Results
Specificity No interference at the retention time of the analyteBaseline separation of all peaks
Linearity (r²) ≥ 0.9990.9992
Range (µg/mL) To be defined based on application0.5 - 50
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.5%
Precision (% RSD)
- Repeatability≤ 2.0%1.1%
- Intermediate Precision≤ 2.0%1.5%
LOD (µg/mL) Signal-to-Noise ratio of 3:10.05
LOQ (µg/mL) Signal-to-Noise ratio of 10:10.15
Robustness % RSD ≤ 2.0% for varied parametersRobust

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows for the validation of HPLC and GC methods, as well as a decision-making process for selecting the appropriate analytical technique.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Execution cluster_3 Reporting Dev Develop HPLC Method Proto Define Validation Parameters & Acceptance Criteria Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Compile Validation Report Rob->Report GC_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Execution cluster_3 Reporting Dev Develop GC Method Proto Define Validation Parameters & Acceptance Criteria Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Compile Validation Report Rob->Report Method_Selection Start Analyze this compound Volatile Primary concern is volatile impurities? Start->Volatile NonVolatile Primary concern is non-volatile impurities? Volatile->NonVolatile No Select_GC Select GC Method Volatile->Select_GC Yes Select_HPLC Select HPLC Method NonVolatile->Select_HPLC Yes Both Consider using both methods for a full impurity profile NonVolatile->Both No / Uncertain

References

A Comparative Purity Analysis of 2-Bromo-4-methylpyrimidine from Different Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical intermediates is a cornerstone of successful research and development, particularly in the pharmaceutical and agrochemical industries. 2-Bromo-4-methylpyrimidine is a key building block in the synthesis of a variety of biologically active molecules. The choice of synthetic route can significantly impact the purity profile of the final product, influencing downstream reactions, yield, and the safety of the ultimate active pharmaceutical ingredient.

This guide provides a comparative analysis of the two most probable synthetic routes to this compound, focusing on the expected purity of the final product based on established chemical principles and data from analogous compounds. Due to a lack of direct comparative studies in the available literature for this specific molecule, this comparison is based on an expert evaluation of the reaction mechanisms and potential side reactions.

Synthetic Routes and Purity Comparison

Two primary synthetic routes are considered for the preparation of this compound:

  • Route A: The Sandmeyer-type Reaction of 2-Amino-4-methylpyrimidine.

  • Route B: Bromination of 4-methyl-2(1H)-pyrimidinone.

The following table summarizes the key aspects of each route, including the anticipated purity and major potential impurities.

ParameterRoute A: Sandmeyer-type ReactionRoute B: Bromination of 4-methyl-2(1H)-pyrimidinone
Starting Material 2-Amino-4-methylpyrimidine4-methyl-2(1H)-pyrimidinone
Typical Reagents NaNO₂, HBr, CuBrPOBr₃ or PBr₃/PBr₅
Predicted Purity >98% (after purification)95-98% (after purification)
Likely Major Impurities Unreacted 2-Amino-4-methylpyrimidine, 4-methyl-2-hydroxypyrimidineUnreacted 4-methyl-2(1H)-pyrimidinone, residual phosphorus reagents
Advantages High regioselectivity, generally cleaner reaction profile.Fewer synthetic steps if starting material is readily available.
Disadvantages Requires synthesis of the amino precursor, potential for diazonium salt-related side reactions.Can be less clean, purification from phosphorus byproducts can be challenging.

Discussion of Impurity Profiles

Route A: Sandmeyer-type Reaction

This route is anticipated to produce a product with higher purity due to its high regioselectivity. The primary impurities are likely to be:

  • Unreacted 2-Amino-4-methylpyrimidine: Incomplete diazotization or subsequent bromide displacement will result in the starting material remaining in the crude product.

  • 4-methyl-2-hydroxypyrimidine: The diazonium salt intermediate can react with water, which is present in the reaction medium, to form the corresponding hydroxyl-pyrimidine. Careful control of temperature is crucial to minimize this side reaction.

Route B: Bromination of 4-methyl-2(1H)-pyrimidinone

This route is more direct but may present challenges in achieving very high purity. The main impurities are expected to be:

  • Unreacted 4-methyl-2(1H)-pyrimidinone: Incomplete bromination will lead to the presence of the starting material.

  • Phosphorus-containing byproducts: The use of phosphorus-based brominating agents can lead to residual phosphorus species that can be difficult to remove completely during workup and purification.

Over-bromination or bromination at other positions is less likely for this particular substrate under controlled conditions but cannot be entirely ruled out without specific experimental data.

Experimental Protocols

The following are representative experimental protocols adapted from established procedures for analogous compounds.

Route A: Sandmeyer-type Reaction of 2-Amino-4-methylpyrimidine (Representative Protocol)
  • Diazotization:

    • Dissolve 2-amino-4-methylpyrimidine (1.0 eq) in an aqueous solution of hydrobromic acid (48%).

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Bromination:

    • In a separate flask, prepare a solution of copper(I) bromide (0.2 eq) in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium hydroxide solution) to a pH of ~9.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Route B: Bromination of 4-methyl-2(1H)-pyrimidinone (Representative Protocol)
  • Reaction Setup:

    • In a reaction vessel equipped with a reflux condenser and a stirrer, mix 4-methyl-2(1H)-pyrimidinone (1.0 eq) with phosphorus oxybromide (POBr₃) (2.0-3.0 eq).

    • Alternatively, a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅) can be used.

  • Bromination:

    • Heat the reaction mixture to reflux (typically 100-120 °C) for several hours.

    • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Carefully pour the mixture onto crushed ice to quench the excess brominating agent.

    • Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) to a pH of ~8.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • After filtration and concentration, purify the crude product by column chromatography or recrystallization.

Analytical Methodologies for Purity Assessment

A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities and isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the product and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.

Sample HPLC Protocol for Purity Determination
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve a small, accurately weighed sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Visualizations

Purity_Comparison_Workflow cluster_synthesis Synthetic Route Selection cluster_analysis Purity Analysis cluster_evaluation Comparative Evaluation RouteA Route A: Sandmeyer-type Reaction HPLC HPLC Analysis RouteA->HPLC GCMS GC-MS Analysis RouteA->GCMS NMR NMR Spectroscopy RouteA->NMR RouteB Route B: Bromination of Pyrimidinone RouteB->HPLC RouteB->GCMS RouteB->NMR PurityData Quantitative Purity Data HPLC->PurityData ImpurityProfile Impurity Profiling HPLC->ImpurityProfile GCMS->PurityData GCMS->ImpurityProfile NMR->PurityData NMR->ImpurityProfile Conclusion Conclusion on Optimal Route PurityData->Conclusion ImpurityProfile->Conclusion

Caption: Logical workflow for the purity comparison of synthetic routes.

Sandmeyer_Reaction Start 2-Amino-4-methylpyrimidine Reagents1 NaNO2, HBr (0-5 °C) Start->Reagents1 Intermediate Diazonium Salt Intermediate Reagents1->Intermediate Reagents2 CuBr Intermediate->Reagents2 Product This compound Reagents2->Product

Caption: Synthetic pathway for Route A: The Sandmeyer-type Reaction.

Bromination_Reaction Start 4-methyl-2(1H)-pyrimidinone Reagents POBr3 or PBr3/PBr5 (Reflux) Start->Reagents Product This compound Reagents->Product

Caption: Synthetic pathway for Route B: Bromination of 4-methyl-2(1H)-pyrimidinone.

Conclusion

Based on established chemical principles and analogies to similar pyridine syntheses, the Sandmeyer-type reaction (Route A) is predicted to yield this compound with a higher degree of purity compared to the direct bromination of 4-methyl-2(1H)-pyrimidinone (Route B). The primary reason for this is the high regioselectivity of the Sandmeyer reaction and the nature of the potential side products, which are often more readily separable. However, the choice of synthetic route in a practical setting will also depend on factors such as the availability and cost of starting materials, scalability, and safety considerations. It is imperative that any chosen synthetic route be validated with rigorous analytical testing to confirm the purity of the final product and to identify and quantify any impurities.

¹H NMR and ¹³C NMR spectral analysis of 2-Bromo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-4-methylpyrimidine. Due to the limited availability of public experimental spectra for this specific compound, this report presents predicted NMR data alongside a comparative analysis with structurally related pyrimidine and pyridine derivatives. This guide is intended to serve as a valuable resource for the characterization and identification of this compound in a laboratory setting.

¹H and ¹³C NMR Spectral Data

The following table summarizes the predicted ¹H and ¹³C NMR spectral data for this compound. For comparative purposes, experimental data for 2-chloro-4-methylpyrimidine, 4-methylpyrimidine, and 2-bromopyrimidine are also provided. The data is presented with chemical shifts (δ) in parts per million (ppm), multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz (Hz).

Table 1: Comparison of ¹H and ¹³C NMR Spectral Data

CompoundNucleusPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound ¹HH-5~7.20d~5.0
H-6~8.50d~5.0
-CH₃~2.50s-
¹³CC-2~160--
C-4~168--
C-5~120--
C-6~158--
-CH₃~24--
2-Chloro-4-methylpyrimidine [1]¹HH-57.44d4.9
H-68.59d4.9
-CH₃3.29s-
4-Methylpyrimidine [2][3]¹HH-2~9.1s-
H-5~7.2d~5.0
H-6~8.6d~5.0
-CH₃~2.6s-
¹³CC-2~159--
C-4~167--
C-5~122--
C-6~157--
-CH₃~24--
2-Bromopyrimidine [4]¹HH-4/6~8.8d~4.8
H-5~7.4t~4.8

Note: The spectral data for this compound is predicted and should be confirmed with experimental data.

Experimental Protocols

The following is a standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra for pyrimidine derivatives.

Table 2: Experimental Protocol for NMR Spectroscopy

StepProcedureDetails
1. Sample Preparation WeighingAccurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.
DissolutionDissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
TransferTransfer the solution into a clean, dry 5 mm NMR tube.
2. Spectrometer Setup InstrumentUse a high-field NMR spectrometer (e.g., 400 MHz or higher).
LockingLock the spectrometer on the deuterium signal of the solvent.
ShimmingShim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.
3. ¹H NMR Acquisition Pulse ProgramUse a standard one-pulse sequence.
Spectral WidthSet a spectral width of approximately 12-15 ppm.
Number of ScansAcquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
Relaxation DelayUse a relaxation delay of 1-2 seconds between scans.
4. ¹³C NMR Acquisition Pulse ProgramUse a proton-decoupled pulse sequence.
Spectral WidthSet a spectral width of approximately 200-220 ppm.
Number of ScansAcquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
Relaxation DelayUse a relaxation delay of 2-5 seconds.
5. Data Processing ReferencingReference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
PhasingManually or automatically phase the spectra to obtain pure absorption lineshapes.
Baseline CorrectionApply a baseline correction to ensure a flat baseline.
IntegrationIntegrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Weigh Sample Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place in NMR Spectrometer Tube->Spectrometer Setup Lock, Tune, Shim Spectrometer->Setup Acquire Acquire 1H & 13C Spectra Setup->Acquire Process Fourier Transform, Phase, Baseline Correction Acquire->Process Reference Reference Spectra Process->Reference Multiplicity Analyze Multiplicities Process->Multiplicity Coupling Analyze Coupling Constants Process->Coupling Integrate Integrate 1H Spectrum Reference->Integrate ChemShift Analyze Chemical Shifts Reference->ChemShift Integrate->ChemShift Structure Propose/Confirm Structure ChemShift->Structure Multiplicity->Structure Coupling->Structure

References

Confirming the Structure of 2-Bromo-4-methylpyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of chemical research. Substituted pyrimidines, such as 2-Bromo-4-methylpyrimidine and its derivatives, are key heterocyclic motifs in medicinal chemistry. Rigorous structural validation is therefore paramount to ensure the integrity of research and the safety and efficacy of potential therapeutic agents.

This guide provides a comparative overview of standard analytical techniques for the structural confirmation of this compound derivatives. Due to the limited availability of published experimental data for this compound itself, this guide will utilize data from structurally related pyrimidine analogues to illustrate the validation process. This approach offers a practical framework for researchers to interpret their own experimental findings.

Core Analytical Techniques for Structural Validation

The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique insights into the molecular architecture, and together they offer a comprehensive structural profile. The primary methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework and the connectivity of atoms.

  • X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in a single crystal.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups and vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for characterizing pyrimidine derivatives.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified pyrimidine compound for ¹H NMR (20-50 mg for ¹³C NMR).

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.[1]

  • Spectrometer Setup:

    • The data should be acquired on a 400 MHz or higher NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize resolution and line shape.[1]

  • ¹H NMR Acquisition:

    • Utilize a standard single-pulse experiment.

    • Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Employ a standard proton-decoupled single-pulse experiment.

    • Set the spectral width to cover all expected carbon signals (typically 0-200 ppm).

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or TMS (0 ppm).

    • Integrate the peaks in the ¹H spectrum to determine relative proton ratios.

Comparative NMR Data

The following table presents a comparison of expected ¹H and ¹³C NMR chemical shifts for this compound with experimental data from analogous compounds.

CompoundProton/CarbonExpected/Observed Chemical Shift (δ, ppm)MultiplicityReference
This compound (Expected) H-5~7.2 - 7.5Doublet-
H-6~8.5 - 8.8Doublet-
-CH₃~2.5 - 2.8Singlet-
C-2~158 - 162Singlet-
C-4~165 - 169Singlet-
C-5~120 - 125Singlet-
C-6~155 - 159Singlet-
-CH₃~20 - 25Singlet-
4-Methylpyrimidine H-29.1Singlet[2][3]
H-57.2Doublet[2][3]
H-68.6Doublet[2][3]
-CH₃2.6Singlet[2][3]
C-2158.8Singlet[2]
C-4167.3Singlet[2]
C-5119.5Singlet[2]
C-6156.6Singlet[2]
-CH₃23.9Singlet[2][4]
2-Bromopyrimidine H-4/H-68.8Doublet[5][6]
H-57.4Triplet[5][6]
2-Bromopyridine H-37.46 - 7.44Multiplet[7]
H-47.55 - 7.50Multiplet[7]
H-57.26 - 7.21Multiplet[7]
H-68.30 - 8.40Multiplet[7]
C-2142.4Singlet[7]
C-3128.4Singlet[7]
C-4138.6Singlet[7]
C-5122.8Singlet[7]
C-6150.3Singlet[7]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Crystal Mounting:

    • Mount a suitable single crystal on a goniometer head.

  • Data Collection:

    • Collect diffraction data at a controlled temperature using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement:

    • Process the collected diffraction data, including integration of reflection intensities and absorption corrections.

    • Solve the crystal structure using direct or Patterson methods.

    • Refine the initial structural model against the experimental data to obtain an accurate molecular structure.

Comparative Crystallographic Data

While no crystal structure is available for this compound, the data for 2-Bromo-5-methylpyridine can provide insight into the expected molecular geometry.

Parameter2-Bromo-5-methylpyridine[8]
Crystal System Monoclinic
Space Group P2₁/m
a (Å) 6.123(3)
b (Å) 3.845(2)
c (Å) 14.234(8)
β (°) 99.13(2)
Volume (ų) 330.6(3)
Z 2

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or hexane.

  • GC-MS System Setup:

    • Set the GC oven program to separate the compound of interest from any impurities.

    • Use helium as the carrier gas.

    • Set the MS to electron ionization (EI) mode at 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Data Analysis:

    • Identify the peak corresponding to the compound in the total ion chromatogram.

    • Analyze the mass spectrum for the molecular ion peak ([M]⁺) and the isotopic pattern characteristic of bromine ([M+2]⁺).

Comparative Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragments (m/z)NotesReference
This compound (Expected) 172/17493 (M-Br), 157/159 (M-CH₃)The bromine isotopic pattern ([M]⁺ and [M+2]⁺ in ~1:1 ratio) is a key diagnostic feature.-
4-Methylpyrimidine 9493, 67, 52The NIST WebBook provides a reference mass spectrum.[9]
2-Chloropyrimidine 114/11679, 52The chlorine isotopic pattern ([M]⁺ and [M+2]⁺ in ~3:1 ratio) is observed.[10]
4-Methylpyridine 9392, 66, 65The mass spectrum for this related pyridine is available for comparison.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
  • Sample Preparation:

    • Thoroughly grind a small amount of the solid sample with dry potassium bromide (KBr).

    • Press the mixture into a thin, transparent pellet using a hydraulic press.[12]

  • Data Acquisition:

    • Record a background spectrum of a pure KBr pellet.

    • Place the sample pellet in the spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[12]

  • Data Analysis:

    • Subtract the background spectrum from the sample spectrum.

    • Identify characteristic absorption bands corresponding to functional groups.

Comparative FTIR Data
CompoundKey Vibrational Frequencies (cm⁻¹)Functional Group AssignmentReference
This compound (Expected) ~3100-3000C-H stretching (aromatic)-
~1600-1450C=C and C=N stretching (ring)-
~1400-1350C-H bending (methyl)-
~700-600C-Br stretching-
4-Methylpyrimidine 3040, 2980C-H stretching[9]
1580, 1540, 1480Ring stretching[9]
2-Chloropyrimidine 3080, 3040C-H stretching[13][14]
1560, 1540, 1400Ring stretching[13][14]
~750C-Cl stretching[13][14]
2,4-Dichloropyrimidine 3100, 3060C-H stretching[15]
1570, 1530, 1400Ring stretching[15]

Visualization of Analytical Workflows

experimental_workflow General Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Crystallographic Analysis cluster_validation Structure Validation synthesis Synthesis of This compound Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (LRMS, HRMS) purification->ms ftir FTIR Spectroscopy purification->ftir xray X-ray Crystallography (if single crystals obtained) purification->xray data_analysis Data Analysis and Comparison with Alternatives nmr->data_analysis ms->data_analysis ftir->data_analysis xray->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation

Caption: General workflow for the synthesis, purification, and structural confirmation of a this compound derivative.

logical_relationship Logical Relationships in Structure Elucidation cluster_data Experimental Data compound Target Molecule: This compound Derivative connectivity Connectivity Information (NMR: COSY, HMBC) compound->connectivity mol_formula Molecular Formula (HRMS) compound->mol_formula functional_groups Functional Groups (FTIR) compound->functional_groups three_d_structure 3D Structure (X-ray Crystallography) compound->three_d_structure connectivity->mol_formula mol_formula->functional_groups three_d_structure->connectivity three_d_structure->mol_formula three_d_structure->functional_groups

Caption: Interplay of different analytical data in the comprehensive structural elucidation of a target molecule.

References

Navigating the Synthesis of 2-Bromo-4-methylpyrimidine: A Comparative Guide to Available Protocols for a Structurally Related Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to synthesize 2-Bromo-4-methylpyrimidine, a reproducible and well-documented protocol is essential. However, a comprehensive search of established chemical literature reveals a notable absence of specific, peer-reviewed synthesis protocols for this exact pyrimidine derivative. In its place, extensive and reproducible methodologies exist for the synthesis of its close structural analog, 2-Bromo-4-methylpyridine . This guide provides a detailed comparison of the two primary, well-established methods for synthesizing 2-Bromo-4-methylpyridine, offering valuable insights and experimental data that can serve as a foundational starting point for the synthesis of the target pyrimidine compound.

The two most prominent and reproducible methods for the synthesis of 2-Bromo-4-methylpyridine are the Sandmeyer-type reaction starting from 2-Amino-4-methylpyridine and the direct electrophilic bromination of 4-Methylpyridine. Each method presents distinct advantages and challenges in terms of yield, purity, and scalability.

Comparative Analysis of Synthesis Protocols

The selection of a synthetic route is a critical decision based on factors such as starting material availability, desired product purity, and scalability. The following table summarizes the key quantitative data associated with the two primary methods for 2-Bromo-4-methylpyridine synthesis.

ParameterMethod A: Sandmeyer-Type ReactionMethod B: Direct Electrophilic Bromination
Starting Material 2-Amino-4-methylpyridine4-Methylpyridine
Typical Reagents Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr), Bromine (Br₂) or Copper(I) Bromide (CuBr)N-Bromosuccinimide (NBS) or Bromine (Br₂)
Reported Yield 86-95%[1]Not explicitly stated, but generally lower due to potential for multiple byproducts
Reported Purity (after purification) >98%[2]95-98%[2]
Key Advantages High regioselectivity, generally cleaner reaction profile leading to higher purity.[2]Fewer synthetic steps, readily available starting material.[2]
Key Disadvantages Requires synthesis of the amino precursor, potential for unstable diazonium salt intermediates.[1][2]Can produce a mixture of isomers (e.g., 3-Bromo-4-methylpyridine) and di-brominated species, requiring careful purification.[2]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for success in chemical synthesis. The following are representative protocols for the two primary methods of 2-Bromo-4-methylpyridine synthesis.

Method A: Sandmeyer-Type Reaction of 2-Amino-4-methylpyridine

This method is a well-established procedure for the introduction of a bromine atom onto an aromatic ring via a diazonium salt intermediate.[3]

Materials:

  • 2-Amino-4-methylpyridine

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr) (optional, classic Sandmeyer) or Bromine (Br₂)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane or other suitable organic solvent

Procedure:

  • Diazotization: Dissolve 2-Amino-4-methylpyridine in a solution of 48% hydrobromic acid and cool the mixture to 0-5 °C in an ice bath.[2]

  • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt.[2]

  • Bromination: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.[2] Alternatively, for a Sandmeyer-type reaction without a copper catalyst, bromine can be used.

  • Slowly add the cold diazonium salt solution to the brominating agent solution.

  • Allow the reaction mixture to warm to room temperature and then gently heat (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.[2]

  • Work-up: Cool the reaction mixture and neutralize it with a sodium hydroxide solution.

  • Extract the product with an organic solvent such as dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Method B: Direct Electrophilic Bromination of 4-Methylpyridine

This approach involves the direct bromination of the pyridine ring, which can be less selective than the Sandmeyer reaction.

Materials:

  • 4-Methylpyridine

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Sulfuric acid or an inert organic solvent

  • Sodium bisulfite solution (if using Br₂)

  • Sodium hydroxide solution

  • Dichloromethane or other suitable organic solvent

Procedure:

  • Reaction Setup: Dissolve 4-Methylpyridine in a suitable solvent such as sulfuric acid or an inert organic solvent.[2]

  • Brominating Agent Addition: Cool the solution and add N-Bromosuccinimide (NBS) or a solution of bromine portion-wise, while maintaining a controlled temperature (e.g., 0-25 °C).[2]

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

  • Quenching: Upon completion, pour the reaction mixture into a mixture of ice and a reducing agent like sodium bisulfite if bromine was used.[2]

  • Work-up: Neutralize the mixture with a sodium hydroxide solution and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification is typically required to separate the desired product from isomeric and di-brominated byproducts, often via column chromatography.

Synthesis Strategy Visualization

The logical flow of the two primary synthetic routes for 2-Bromo-4-methylpyridine is illustrated in the diagram below.

Synthesis_Pathways cluster_0 Method A: Sandmeyer-Type Reaction cluster_1 Method B: Direct Bromination 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine Diazonium Salt Intermediate Diazonium Salt Intermediate 2-Amino-4-methylpyridine->Diazonium Salt Intermediate 1. NaNO2, HBr 2. 0-5 °C 2-Bromo-4-methylpyridine_A 2-Bromo-4-methylpyridine Diazonium Salt Intermediate->2-Bromo-4-methylpyridine_A CuBr or Br2 4-Methylpyridine 4-Methylpyridine Product Mixture Product Mixture 4-Methylpyridine->Product Mixture NBS or Br2 2-Bromo-4-methylpyridine_B 2-Bromo-4-methylpyridine Product Mixture->2-Bromo-4-methylpyridine_B Purification

Synthetic pathways to 2-Bromo-4-methylpyridine.

Conclusion

While direct, reproducible protocols for the synthesis of this compound are not readily found in the surveyed literature, the detailed and well-documented methods for the synthesis of its pyridine analog, 2-Bromo-4-methylpyridine, provide a strong and informative starting point. The Sandmeyer-type reaction offers a route to a high-purity product with excellent yield, contingent on the availability of the 2-amino precursor. Direct bromination, while simpler in its number of steps, necessitates careful control and purification to manage the formation of byproducts. Researchers aiming to synthesize this compound can leverage these established protocols for 2-Bromo-4-methylpyridine as a valuable reference, adapting the reaction conditions and purification strategies to the specific reactivity of the pyrimidine ring system.

References

A Researcher's Guide to Catalyst Performance in Difficult Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the development of robust and efficient catalysts for challenging cross-coupling reactions is paramount for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science industries. This guide provides an objective comparison of catalyst performance for notoriously difficult coupling reactions, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the design of future catalytic systems.

I. Catalyst Performance in Sterically Hindered Suzuki-Miyaura Couplings

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. However, reactions involving sterically hindered substrates, such as di-, tri-, and even tetra-ortho-substituted biaryls, present a significant challenge. The choice of catalyst, particularly the ligand, is crucial for achieving high yields. Below is a comparison of various palladium-based catalysts for the coupling of sterically hindered aryl chlorides, which are known to be challenging substrates.

Table 1: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides.

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Substrates (Aryl Chloride + Boronic Acid)Yield (%)Reference
Pd(OAc)₂XPhosK₃PO₄1,4-Dioxane100162,4,6-Trimethylchlorobenzene + Phenylboronic acid98
Pd₂(dba)₃RuPhosK₃PO₄t-BuOH/H₂O8022-Chloro-1,3-dimethylbenzene + Phenylboronic acid95
Pd(OAc)₂BrettPhosK₃PO₄t-BuOH/H₂O8022-Chloro-1,3-dimethylbenzene + Phenylboronic acid92
Pd(PPh₃)₄(t-Bu)₃PCy₂Cs₂CO₃Toluene110122,6-Dimethylchlorobenzene + Phenylboronic acid92
Pd(OAc)₂WK-phosK₃PO₄Toluene10012-Chlorotoluene + 2,4,6-Trimethylphenylboronic acid>99

Note: The data presented is compiled from different sources with varying reaction conditions and should be used as a guide for catalyst selection.

II. Benchmarking Catalysts for the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. Difficult substrates include electron-poor anilines, secondary amines, and sterically hindered aryl halides. The following table compares the performance of different palladium catalyst systems for this transformation.

Table 2: Performance Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination.

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Substrates (Aryl Halide + Amine)Yield (%)Reference
Pd(dba)₂XPhosNaOt-BuToluene1000.174-Chlorotoluene + Morpholine>99
Pd₂(dba)₃BINAPNaOt-BuToluene110-Haloarenes + Various AminesHigh
Pd(OAc)₂SPhosCs₂CO₃THFRT244-Chlorotoluene + Aniline95
Pd(OAc)₂RuPhosNaOt-BuToluene100184-Chlorotoluene + Di-n-butylamine98
Pd(OAc)₂BrettPhosLiHMDSToluene100184-Chlorotoluene + N-Methylaniline96

Note: Reaction conditions and substrate scope vary across different studies, affecting direct comparability.

III. Experimental Protocols

Detailed and reproducible experimental protocols are essential for benchmarking catalyst performance. Below are representative procedures for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

A. General Protocol for Suzuki-Miyaura Cross-Coupling of a Sterically Hindered Aryl Chloride

  • Catalyst Pre-formation (optional but recommended): In a nitrogen-filled glovebox, a vial is charged with the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and the phosphine ligand (e.g., XPhos, 1.2 mol%). Anhydrous, degassed solvent (e.g., toluene, 1 mL) is added, and the mixture is stirred at room temperature for 15-30 minutes.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar is added the aryl chloride (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon or nitrogen three times.

  • Reagent Addition: The pre-formed catalyst solution is added to the Schlenk tube, followed by the reaction solvent (e.g., 1,4-dioxane, to achieve a 0.2 M concentration of the aryl chloride).

  • Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time.

  • Workup and Analysis: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is concentrated under reduced pressure. The yield of the product is determined by ¹H NMR spectroscopy or gas chromatography using an internal standard.

B. General Protocol for Buchwald-Hartwig Amination

  • Reaction Setup: Under an inert atmosphere (e.g., in a glovebox), an oven-dried vial is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.5 mol%), the ligand (e.g., XPhos, 1.2 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol). The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added.

  • Solvent Addition: Anhydrous, degassed solvent (e.g., toluene, to achieve a 0.5 M concentration of the aryl halide) is added to the vial.

  • Reaction Execution: The vial is sealed and the reaction mixture is stirred at the specified temperature (e.g., 100 °C) for the designated time.

  • Workup and Analysis: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The product yield is determined by analysis of the crude product by ¹H NMR or GC-MS with an internal standard.

IV. Visualizing the Benchmarking Workflow

A systematic workflow is critical for the efficient and objective comparison of catalyst performance. High-throughput screening (HTS) techniques are often employed to rapidly evaluate a large number of catalysts and reaction conditions. The following diagram illustrates a typical experimental workflow for benchmarking catalyst performance.

G cluster_0 Preparation cluster_1 High-Throughput Experimentation cluster_2 Analysis & Data Processing cluster_3 Validation & Optimization A Define Substrates (Difficult Coupling) B Select Catalyst Library (Pd, Ni, Ligands) A->B C Choose Reaction Parameters (Solvent, Base, Temp) B->C D Automated Dispensing of Reagents into 96-well Plate C->D E Reaction Incubation (Controlled Temp & Time) D->E F Automated Quenching & Workup E->F G High-Throughput Analysis (LC-MS, GC-MS) F->G H Data Compilation (Yield, TON, TOF) G->H I Performance Visualization (Heatmaps, Graphs) H->I J Identify Lead Catalysts I->J K Scale-up & Verification of Top Performers J->K L Further Optimization of Reaction Conditions K->L

Caption: A typical workflow for high-throughput catalyst benchmarking.

Decoding the Halogen's Signature: A Comparative Guide to the Mass Spectra of 2-Bromo-4-methylpyrimidine and its Chloro-analogue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, mass spectrometry is an indispensable tool for molecular characterization. The presence of halogen atoms in a molecule imparts a distinctive isotopic pattern in its mass spectrum, offering a crucial clue to its elemental composition. This guide provides a comparative analysis of the mass spectrometric behavior of 2-Bromo-4-methylpyrimidine, with a focus on the characteristic isotopic signature of bromine. To highlight this unique pattern, a comparison is drawn with the predicted mass spectrum of its chloro-analogue, 2-Chloro-4-methylpyrimidine.

Isotopic Patterns: A Tale of Two Halogens

The most striking feature in the mass spectrum of a halogenated compound is the presence of isotopic peaks for the molecular ion. This arises from the natural abundance of the halogen's isotopes. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity.[1] In contrast, chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This leads to an [M]⁺ peak that is about three times more intense than the [M+2]⁺ peak.

This fundamental difference is clearly illustrated when comparing the predicted mass spectra of this compound and 2-Chloro-4-methylpyrimidine.

CompoundMolecular Ion / IsotopePredicted m/zExpected Relative Intensity
This compound [M]⁺ (with ⁷⁹Br)171~100%
[M+2]⁺ (with ⁸¹Br)173~98%
2-Chloro-4-methylpyrimidine [M]⁺ (with ³⁵Cl)128~100%
[M+2]⁺ (with ³⁷Cl)130~33%

Fragmentation Analysis: Unraveling the Molecular Structure

Beyond the molecular ion, the fragmentation pattern in a mass spectrum provides a roadmap to the molecule's structure. In the case of this compound, key fragmentation pathways involve the loss of the bromine atom and the methyl group.

CompoundFragment IonPredicted m/zDescription
This compound [M-Br]⁺92Loss of the bromine atom from the molecular ion.
[M-CH₃]⁺156/158Loss of the methyl group, exhibiting the characteristic 1:1 bromine isotopic pattern.

Data for this compound is based on predicted values.[1]

A similar fragmentation pattern would be expected for 2-Chloro-4-methylpyrimidine, with the primary fragments being the loss of the chlorine atom and the methyl group. The key difference would be the isotopic pattern of the fragment containing the halogen.

Experimental Protocol: A Guide to GC-MS Analysis

The following is a representative protocol for the analysis of this compound and similar halogenated compounds using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To obtain the mass spectrum of the analyte, determine its molecular weight, and characterize its fragmentation pattern.

Materials & Equipment:

  • Analyte sample (e.g., this compound)

  • High-purity volatile solvent (e.g., Dichloromethane or Hexane)

  • Autosampler vial with cap

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample by dissolving a small amount (e.g., ~1 mg) in a suitable volatile organic solvent (e.g., 1 mL of dichloromethane) in a clean vial.

  • GC-MS Parameters:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at 50 °C, hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280 °C.

    • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: ~230 °C.

  • Data Acquisition and Analysis:

    • Inject the prepared sample solution into the GC.

    • Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the analyte.

    • Extract the mass spectrum for the identified peak.

    • Identify the molecular ion peaks and major fragment ions.

    • Propose fragmentation pathways to support the structural assignment.

Visualizing Fragmentation Pathways

The fragmentation of this compound in a mass spectrometer can be visualized as a logical workflow.

fragmentation_pathway M This compound C₅H₅BrN₂ MI Molecular Ion [M]⁺˙ m/z 171/173 M->MI Electron Ionization (EI) F1 Fragment Ion [M-Br]⁺ m/z 92 MI->F1 - Br• F2 Fragment Ion [M-CH₃]⁺ m/z 156/158 MI->F2 - CH₃• Br_rad •Br CH3_rad •CH₃

Caption: Fragmentation pathway of this compound.

A similar diagram can be constructed to illustrate the logical workflow for the analysis of a halogenated pyrimidine.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve in Solvent inject Inject into GC-MS dissolve->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect tic Total Ion Chromatogram detect->tic ms Mass Spectrum tic->ms identify Identify Molecular and Fragment Ions ms->identify

Caption: Experimental workflow for GC-MS analysis.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-4-methylpyrimidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-4-methylpyrimidine, a halogenated heterocyclic compound commonly used as a pharmaceutical intermediate.[1] Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance and must be handled with care.[2] All waste containing this compound, whether in pure form, in solution, or as contaminated materials, must be treated as hazardous waste.[2]

Key Hazards:

  • Harmful if swallowed.[1][3]

  • Causes skin irritation.[1][3]

  • Causes serious eye irritation or damage.[1][3]

  • May cause respiratory irritation.[1][3]

In the event of a spill, the area should be evacuated immediately. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand for containment. For large spills, contact your institution's Environmental Health and Safety (EHS) department without delay.[2]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.[2]

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, nitrile rubber)To prevent skin contact.[2][4]
Eye Protection Safety glasses with side-shields or goggles.[2][4]To protect eyes from splashes.
Lab Coat Standard laboratory coat.[2][4]To protect clothing and skin.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[2]To avoid inhalation of vapors.[2][5]

Quantitative Hazard Data

The following table summarizes the hazard classifications for this compound.

Hazard Statement CodeDescriptionClassification
H302 Harmful if swallowed.[3]Acute toxicity, oral (Warning)
H315 Causes skin irritation.[3]Skin corrosion/irritation (Warning)
H318 Causes serious eye damage.[3]Serious eye damage/eye irritation (Danger)
H335 May cause respiratory irritation.[3]Specific target organ toxicity, single exposure; Respiratory tract irritation (Warning)

Disposal Protocol: A Step-by-Step Operational Plan

The disposal of this compound must be conducted in strict accordance with all federal, state, and local regulations.[2] Do not dispose of this chemical down the drain or in regular trash.[4]

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound. This includes the pure substance, solutions, and any contaminated materials such as gloves, absorbent pads, and glassware.

  • As a halogenated organic compound, this waste must be segregated from non-halogenated solvent waste.[6][7]

  • Do not mix this waste with incompatible materials, such as strong oxidizing agents or strong acids.[4][5]

Step 2: Containerization

  • Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[2]

  • The container must be made of a compatible material (e.g., high-density polyethylene for liquids) and should be kept closed except when adding waste.[8][9]

  • It is advisable to use a secondary container to mitigate any potential leaks.[4]

Step 3: Labeling

  • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2][4]

  • The label should also indicate the associated hazards (e.g., "Toxic," "Irritant").[4]

Step 4: Storage

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[2][4]

  • Adhere to institutional limits on the quantity of hazardous waste that can be accumulated and the time frame for its storage before removal.[4]

Step 5: Disposal

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]

  • Maintain accurate records of the amount of waste generated and its disposal date.[4]

Experimental Protocols for Disposal

Currently, there are no standardized experimental protocols for the chemical neutralization or degradation of this compound at a laboratory scale for disposal purposes. The recommended and regulated method of disposal is through a licensed hazardous waste management company, which will typically employ high-temperature incineration.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 start Waste Generation (this compound) identify Identify as Hazardous Waste (Halogenated Organic) start->identify segregate Segregate from Incompatible Waste (e.g., non-halogenated solvents, strong oxidizers) identify->segregate containerize Collect in Designated, Compatible, Sealed Waste Container segregate->containerize label Label Container: 'Hazardous Waste' 'this compound' Hazard Symbols containerize->label store Store in Secure Satellite Accumulation Area label->store contact Contact EHS or Licensed Hazardous Waste Contractor store->contact end Professional Disposal (e.g., Incineration) contact->end

Caption: Decision-making workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Bromo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Bromo-4-methylpyrimidine (CAS No. 130645-48-6). Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following guidance is based on its known GHS hazard statements and safety data from structurally similar compounds, such as 2-Bromo-4-methylpyridine and other brominated pyrimidines. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Hazard and Safety Data

A summary of the key safety information for this compound is provided below. This data is essential for a thorough risk assessment prior to handling.

PropertyValueReference
CAS Number 130645-48-6[1]
Molecular Formula C₅H₅BrN₂
Formula Weight 173.01[1]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Signal Word Warning[2][3]
Appearance Colorless to light orange to yellow clear liquid

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.[4]

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles with side-shields or a face shield.To protect eyes from splashes and irritation.[4][5]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, nitrile rubber).To prevent skin contact and irritation.[4]
Body Protection Standard laboratory coat.To protect clothing and skin from contamination.[4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of vapors which may cause respiratory irritation.[4][5]

Operational Plan for Handling this compound

Proper handling procedures are crucial to minimize risk and ensure the integrity of the compound.

Preparation
  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • Have all necessary PPE donned correctly before handling the chemical.

  • Prepare all necessary equipment and reagents before starting the procedure to minimize movement and potential for spills.

Handling
  • Avoid direct contact with skin and eyes.[3]

  • Do not breathe in vapors or mists.[5]

  • Wash hands thoroughly after handling.[5]

  • Keep the container tightly closed when not in use.[6]

  • Avoid mixing with strong oxidizing agents and strong acids.[5]

Storage
  • Store in a cool, dry, and well-ventilated area.[6][7]

  • Keep the container tightly sealed.[5][6]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with all federal, state, and local regulations.[4]

Waste Segregation and Collection
  • All materials contaminated with this compound must be classified as hazardous waste.[4]

  • Do not mix this waste with other incompatible waste streams.[4]

  • Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[4] The container should be made of a compatible material.

Containerization and Labeling
  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[4]

  • Ensure the container is kept closed except when adding waste.

Storage and Disposal
  • Store the sealed waste container in a designated, well-ventilated, and secure area.[4]

  • Dispose of the contents and container through a licensed hazardous waste management company.[5][6][7] High-temperature incineration is a typical disposal method for such compounds.[4]

Emergency Procedures

Spills
  • Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[4] Place the absorbed material into a sealed container for disposal.

  • Large Spills: In the event of a large spill, immediately evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[4]

Skin Contact
  • Immediately wash the affected area with plenty of soap and water.[7]

  • Remove contaminated clothing.

  • If skin irritation persists, seek medical attention.[3][5]

Eye Contact
  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5][7]

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.[3][5]

Inhalation
  • Move the affected person to fresh air.[3][5][7]

  • If breathing is difficult, provide oxygen.

  • If the person is not breathing, give artificial respiration.

  • Seek medical attention.[3]

Ingestion
  • Do NOT induce vomiting.

  • Rinse mouth with water.[5]

  • Never give anything by mouth to an unconscious person.

  • Call a physician or poison control center immediately.[5]

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area prep_equip Gather All Necessary Equipment prep_area->prep_equip handle_chem Handle Chemical in Fume Hood prep_equip->handle_chem avoid_contact Avoid Skin/Eye Contact and Inhalation handle_chem->avoid_contact collect_waste Collect Waste in Labeled Container handle_chem->collect_waste spill Spill handle_chem->spill contact Personal Contact handle_chem->contact store_waste Store in Designated Area collect_waste->store_waste dispose_waste Dispose via Licensed Contractor store_waste->dispose_waste spill_small Small Spill: Absorb and Contain spill->spill_small spill_large Large Spill: Evacuate and Report spill->spill_large contact_skin Skin: Wash with Soap and Water contact->contact_skin contact_eye Eyes: Flush with Water contact->contact_eye contact_inhalation Inhalation: Move to Fresh Air contact->contact_inhalation

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.